The Occurrence of Cinnamyl Cinnamate in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals
Abstract Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in a variety of plant species. Possessing a characteristic sweet, balsamic, and floral aroma, it has tr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in a variety of plant species. Possessing a characteristic sweet, balsamic, and floral aroma, it has traditionally been utilized in the fragrance and food industries.[1] Beyond its sensory properties, cinnamyl cinnamate and its constituent moieties exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making it a compound of significant interest for pharmaceutical research and drug development.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of cinnamyl cinnamate in plants, its biosynthesis, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural product.
Introduction to Cinnamyl Cinnamate
Cinnamyl cinnamate ((E)-3-phenylprop-2-enyl (E)-3-phenylprop-2-enoate) is an aromatic compound with the molecular formula C₁₈H₁₆O₂.[4] It exists as white to pale yellow crystals and is soluble in organic solvents such as ethanol and ether, but insoluble in water.[4] The cinnamoyl moiety, a key structural feature of cinnamyl cinnamate, is prevalent in a variety of biologically active molecules, contributing to activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][5] While extensive research has been conducted on cinnamic acid, its parent compound, studies on cinnamyl cinnamate are comparatively less abundant, presenting a promising area for further investigation.[6]
Natural Distribution in the Plant Kingdom
Cinnamyl cinnamate is predominantly found in the resinous exudates of certain plant species, often referred to as balsams and resins. These complex mixtures of phytochemicals have been used for centuries in traditional medicine and for their aromatic qualities.
Key Botanical Sources
The primary and most well-documented natural sources of cinnamyl cinnamate are plants from the Styracaceae and Altingiaceae families.
Styrax Species (Benzoin Resin) : Several species of the genus Styrax produce a balsamic resin known as benzoin. Siam benzoin, obtained from Styrax tonkinensis, is a notable source of cinnamyl cinnamate.[7] This resin is formed as a pathological product upon injury to the tree trunk.
Liquidambar Species (Storax) : Storax, a resin obtained from trees of the genus Liquidambar, such as Liquidambar orientalis (Asian styrax) and Liquidambar styraciflua (American styrax), is another significant source of cinnamyl cinnamate.[8] The resin is a complex mixture of numerous compounds, with cinnamyl cinnamate being a key aromatic constituent.[9]
Peru Balsam : This balsamic exudate, obtained from the tree Myroxylon balsamum var. pereirae, is also known to contain cinnamyl cinnamate.[1]
While less common, trace amounts of cinnamyl cinnamate or its derivatives may be present in the essential oils of other plants, such as those from the Cinnamomum genus. For instance, while cinnamaldehyde is the major component of Cinnamomum cassia oil, other related compounds like cinnamyl acetate and ethyl cinnamate are also present.[10][11][12]
Table 1: Prominent Plant Sources of Cinnamyl Cinnamate
Botanical Name
Common Name
Plant Part
Styrax tonkinensis
Siam Benzoin
Resin
Liquidambar orientalis
Asian Styrax/Storax
Resin
Liquidambar styraciflua
American Styrax/Storax
Resin
Myroxylon balsamum var. pereirae
Peru Balsam
Balsam
Biosynthesis of Cinnamyl Cinnamate in Plants
Cinnamyl cinnamate is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites.
The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. Cinnamic acid then serves as a precursor for the formation of cinnamyl alcohol. The final step involves the esterification of cinnamyl alcohol with another molecule of cinnamic acid, catalyzed by a specific acyltransferase enzyme.
Cinnamyl Cinnamate (CAS No. 122-69-0): A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Classic Ester Cinnamyl cinnamate, with the CAS number 122-69-0, is an aromatic ester formed from cinnamyl alcohol and cinnamic acid.[1] While traditionally recognized for its pl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Classic Ester
Cinnamyl cinnamate, with the CAS number 122-69-0, is an aromatic ester formed from cinnamyl alcohol and cinnamic acid.[1] While traditionally recognized for its pleasant, warm, and spicy aroma in the fragrance and flavor industries, its molecular architecture holds significant, yet underexplored, potential for applications in pharmaceutical and biomedical research.[1][2] This guide provides an in-depth technical overview of cinnamyl cinnamate, from its fundamental physicochemical properties and synthesis to its analytical characterization and prospective roles in drug development. For researchers and drug development professionals, understanding the nuances of this molecule is the first step toward harnessing its capabilities. Cinnamic acid and its derivatives have established a reputation for a wide spectrum of biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties, setting a promising precedent for cinnamyl cinnamate.[3]
Physicochemical Properties and Molecular Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its application in drug development, influencing formulation, delivery, and bioavailability.
Molecular Structure and Properties
Cinnamyl cinnamate is characterized by its two phenyl rings connected by an ester linkage and two alkene groups, contributing to its aromaticity and reactivity.[4] This structure imparts a significant degree of lipophilicity, a key determinant of its solubility and interaction with biological membranes.
Table 1: Key Physicochemical Properties of Cinnamyl Cinnamate
The high XLogP3-AA value indicates a high degree of lipophilicity, suggesting that cinnamyl cinnamate is likely to partition into lipid environments, a critical consideration for its formulation into drug delivery systems and its potential for membrane permeation.
Synthesis of Cinnamyl Cinnamate: A Comparative Analysis
The synthesis of cinnamyl cinnamate is primarily achieved through esterification reactions. The choice of synthetic route is often a trade-off between yield, reaction conditions, and the environmental impact of the reagents used.
Acyl Halide Method
A traditional and robust method involves the conversion of cinnamic acid to its more reactive acyl chloride derivative, which then readily reacts with cinnamyl alcohol.[3]
Experimental Protocol: Acyl Halide Method
Activation of Cinnamic Acid: In a round-bottom flask under an inert atmosphere, dissolve cinnamic acid in a suitable anhydrous solvent (e.g., N,N-dimethylaniline). Add thionyl chloride dropwise at room temperature.
Reaction: Gently heat the mixture to 30-50 °C and stir for 6-8 hours until the evolution of HCl and SO2 gases ceases.[7]
Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.
Esterification: In a separate flask, dissolve cinnamyl alcohol in the same organic solvent. Slowly add the prepared cinnamoyl chloride solution to the cinnamyl alcohol solution while maintaining the temperature.
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or ethanol to yield pure cinnamyl cinnamate.[7]
Steglich Esterification
Steglich esterification offers a milder alternative to the acyl halide method, using a carbodiimide coupling agent to facilitate the direct esterification of cinnamic acid with cinnamyl alcohol.[3]
Reactant Preparation: In a flask under an inert atmosphere, dissolve cinnamic acid and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).
Coupling Agent Addition: In a separate flask, prepare a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
Reaction: Slowly add the DCC solution to the stirred solution of cinnamic acid and DMAP at room temperature. Then, add a solution of cinnamyl alcohol in anhydrous DCM to the reaction mixture.
Monitoring and Work-up: Stir the reaction for approximately 1.5 hours, monitoring its progress by TLC.[3] A white precipitate of dicyclohexylurea (DCU) will form.
Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The product can be further purified by column chromatography.
Greener Steglich Esterification
A more environmentally friendly modification of the Steglich esterification utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and acetonitrile as the solvent, avoiding the use of chlorinated solvents.[8]
Reactant Preparation: Combine (E)-Cinnamic acid, cinnamyl alcohol, EDC, and a catalytic amount of DMAP in acetonitrile.
Reaction: Heat the mixture to 40-45 °C and stir for approximately 45 minutes.[8]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the cinnamyl cinnamate product. This method often provides a product of sufficient purity without the need for column chromatography.[8]
Caption: Synthetic pathways to cinnamyl cinnamate.
Analytical Characterization
Robust analytical methods are essential for the unambiguous identification, quantification, and quality control of cinnamyl cinnamate in both its pure form and within complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of cinnamyl cinnamate.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Cinnamyl Cinnamate.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the cinnamyl cinnamate sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Analysis: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like cinnamyl cinnamate.
Key Mass Spectral Fragments
m/z
Proposed Fragment Ion
264
[M]⁺ (Molecular Ion)
147
[C₉H₇O₂]⁺
117
[C₉H₉]⁺ (Cinnamyl cation)
103
[C₈H₇]⁺
91
[C₇H₇]⁺ (Tropylium cation)
Table 3: Characteristic Electron Ionization (EI) Mass Fragments of Cinnamyl Cinnamate.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of cinnamyl cinnamate (10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
Instrumentation: Utilize a GC system coupled to a mass spectrometer.
GC Conditions:
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250 °C.
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 450.
Data Analysis: Identify the cinnamyl cinnamate peak based on its retention time and compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of cinnamyl cinnamate, particularly in non-volatile samples or complex mixtures.
Experimental Protocol: HPLC-UV Analysis
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.
Instrumentation: Use an HPLC system equipped with a UV detector.
HPLC Conditions:
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 278 nm.
Quantification: Generate a calibration curve using standard solutions of cinnamyl cinnamate of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.
Caption: General analytical workflow for cinnamyl cinnamate.
Potential Applications in Drug Development
While direct experimental evidence for the pharmacological activities of cinnamyl cinnamate is still emerging, the well-documented bioactivities of its constituent parts, cinnamic acid and cinnamyl alcohol, as well as other cinnamate esters, provide a strong rationale for its investigation.
Antioxidant and Anti-inflammatory Properties
Cinnamic acid and its derivatives are known to possess antioxidant and anti-inflammatory properties.[3] Studies on other cinnamate esters have shown that esterification can enhance these activities, potentially due to increased lipophilicity facilitating better interaction with cellular membranes.[4] While in silico studies suggest cinnamyl cinnamate has antioxidant potential, further in vitro and in vivo studies are warranted to validate these predictions.[4] The anti-inflammatory effects of cinnamic acid derivatives are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Drug Delivery Systems
Given its high lipophilicity, cinnamyl cinnamate is a potential candidate for encapsulation within various drug delivery systems, such as nanoparticles, liposomes, or microemulsions. Such formulations could improve the solubility and bioavailability of other poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its potential as a permeation enhancer in transdermal drug delivery systems warrants investigation.
Safety and Regulatory Information
Cinnamyl cinnamate is classified as a combustible liquid and may cause skin and eye irritation.[9] It is harmful if swallowed.[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[9] It should be stored in a cool, well-ventilated area away from ignition sources.[10]
From a regulatory perspective, cinnamyl cinnamate is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 2298 and is considered to have no safety concern at current levels of intake when used as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][11]
Conclusion and Future Directions
Cinnamyl cinnamate, a molecule with a long history in the flavor and fragrance industry, presents a compelling profile for further investigation in the pharmaceutical sciences. Its synthesis is well-established, and a suite of robust analytical methods exists for its characterization. The known biological activities of related cinnamate esters, coupled with its physicochemical properties, suggest a promising future for cinnamyl cinnamate in areas such as antioxidant and anti-inflammatory therapies and as an excipient in advanced drug delivery systems. This guide serves as a foundational resource to encourage and facilitate further research into unlocking the full therapeutic potential of this versatile ester.
References
The Good Scents Company. (n.d.). Cinnamyl cinnamate. Retrieved from [Link]
Llallco. (n.d.). Cinnamyl Cinnamate Aroma Chemical. Retrieved from [Link]
The Good Scents Company. (n.d.). cinnamyl cinnamate. Retrieved from [Link]
Material Safety Data Sheet. (n.d.).
Singh, G., et al. (2001). Synthesis of naturally occurring cinnamyl cinnamates. Journal of Chemical Research, 2001(10), 433-434.
The Perfumers Apprentice. (2025, August 13). SAFETY DATA SHEET: Cinnamyl Cinnamate. Retrieved from [Link]
PubChem. (n.d.). Cinnamyl cinnamate. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Cinnamyl cinnamate (FDB012000). Retrieved from [Link]
Vigon International. (2018, November 2).
Google Patents. (n.d.). CN100582083C - Method for preparing cinnamyl cinnamate.
Moseley, C. K., et al. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Tetrahedron Letters, 59(42), 3784-3787.
Google Patents. (n.d.). CN101239910A - Method for preparing cinnamyl cinnamate.
Flavor and Extract Manufacturers Association. (n.d.). CINNAMYL CINNAMATE. Retrieved from [Link]
Official Journal of the European Union. (2020, October 19).
1H NMR and 13C NMR spectral data for cinnamyl cinnamate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Cinnamyl Cinnamate This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cinnamyl cinnama...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Cinnamyl Cinnamate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cinnamyl cinnamate, also known by its IUPAC name, [(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate.[1] Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the structural elucidation of this aromatic compound through modern spectroscopic techniques. Cinnamyl cinnamate is a naturally occurring ester found in plants like storax and balsam of Peru, and it is widely utilized as a fragrance and flavoring agent.[2]
Molecular Structure and Spectroscopic Rationale
The structural integrity of cinnamyl cinnamate (C₁₈H₁₆O₂) is paramount for its function and safety in various applications.[1][2][3] NMR spectroscopy stands as a definitive tool for its unambiguous identification by mapping the chemical environment of each proton and carbon atom within the molecule. The molecule consists of two distinct moieties derived from cinnamyl alcohol and cinnamic acid, both containing a phenyl group and a propenyl chain, linked by an ester functional group. The presence of two stereogenic double bonds necessitates a spectroscopic method capable of confirming the (E,E) configuration, which is the most common isomer.
¹H NMR Spectral Data and Interpretation
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of cinnamyl cinnamate is characterized by distinct signals for the aromatic, vinylic, and methylene protons.
Table 1: ¹H NMR Spectral Data for Cinnamyl Cinnamate in CDCl₃ [2]
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
4.82
d
6.6
2H
-O-CH₂-
6.31
dt
16.0, 6.6
1H
=CH- (from cinnamyl alcohol moiety)
6.43
d
16.0
1H
Ph-CH= (from cinnamic acid moiety)
6.68
d
16.0
1H
Ph-CH= (from cinnamyl alcohol moiety)
7.28-7.42
m
-
10H
Aromatic-H
7.69
d
16.0
1H
=CH-C=O
Causality of ¹H NMR Signal Assignments
Aromatic Protons (7.28-7.42 ppm): The ten protons on the two phenyl rings resonate as a complex multiplet in this region, which is characteristic for aromatic protons.[4]
Vinylic Protons (6.31, 6.43, 6.68, 7.69 ppm): There are four distinct vinylic protons. The two protons of the cinnamic acid moiety appear as doublets at 6.43 ppm and 7.69 ppm. The large coupling constant of 16.0 Hz is definitive for a trans (E) configuration of the double bond.[5] The proton at 7.69 ppm is further downfield due to the deshielding effect of the adjacent carbonyl group. The vinylic protons of the cinnamyl alcohol moiety appear at 6.31 ppm (doublet of triplets) and 6.68 ppm (doublet). The signal at 6.31 ppm is split into a doublet of triplets due to coupling with both the other vinylic proton (J = 16.0 Hz) and the adjacent methylene protons (J = 6.6 Hz). The doublet at 6.68 ppm arises from coupling with the adjacent vinylic proton.
Methylene Protons (4.82 ppm): The two protons of the methylene group (-O-CH₂-) adjacent to the ester oxygen appear as a doublet at 4.82 ppm. They are shifted downfield due to the electronegativity of the oxygen atom and are split into a doublet by the adjacent vinylic proton (J = 6.6 Hz).
¹³C NMR Spectral Data and Interpretation
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Due to the symmetry in the two phenyl groups, some aromatic carbon signals may overlap.
Table 2: ¹³C NMR Spectral Data for Cinnamyl Cinnamate in CDCl₃ [2]
Chemical Shift (δ, ppm)
Assignment
65.2
-O-CH₂-
117.9
=CH-C=O
123.2
=CH- (from cinnamyl alcohol moiety)
126.5
Aromatic-CH
127.9
Aromatic-CH
128.5
Aromatic-CH
128.8
Aromatic-CH
130.2
Aromatic-CH
134.1
Aromatic-C (quaternary)
134.2
Ph-CH=
136.1
Aromatic-C (quaternary)
144.9
Ph-CH=
166.5
C=O
Rationale for ¹³C NMR Signal Assignments
Carbonyl Carbon (166.5 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, a characteristic chemical shift for this functional group.[6]
Aromatic and Vinylic Carbons (117.9-144.9 ppm): The twelve carbons of the two phenyl rings and the four vinylic carbons resonate in this region. The quaternary aromatic carbons (ipso-carbons) are typically weaker in intensity and appear at 134.1 and 136.1 ppm. The vinylic carbons are assigned based on their positions in the molecule and known chemical shift ranges. The carbon of the =CH-C=O group is found at 117.9 ppm, while the Ph-CH= carbons are at 134.2 and 144.9 ppm.
Methylene Carbon (65.2 ppm): The carbon of the -O-CH₂- group is shielded relative to the sp² carbons and appears at 65.2 ppm. Its chemical shift is influenced by the adjacent electronegative oxygen atom.
Self-Validating Experimental Protocol for NMR Spectroscopy
The following protocol ensures the acquisition of high-quality, reproducible NMR data for cinnamyl cinnamate. The trustworthiness of the data relies on careful sample preparation and instrument setup.[2]
Materials and Instrumentation
Instrumentation: NMR Spectrometer (400 MHz or higher).
Materials: Cinnamyl cinnamate sample, Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, 5 mm NMR tubes.
Step-by-Step Procedure
Sample Preparation: Accurately weigh 5-10 mg of the cinnamyl cinnamate sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
Transfer to NMR Tube: Transfer the resulting solution to a 5 mm NMR tube.
Instrument Setup:
Insert the sample into the spectrometer.
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
Set appropriate spectral parameters (e.g., spectral width, acquisition time, relaxation delay). For ¹H NMR, a 1-2 second acquisition time and a 1-5 second relaxation delay are typical. For ¹³C NMR, a longer relaxation delay may be required for accurate integration, especially of quaternary carbons.
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the TMS signal (δ 0.00 ppm).
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR data acquisition and processing.
Correlative Analysis for Structural Confirmation
The combined ¹H and ¹³C NMR data provide a robust confirmation of the cinnamyl cinnamate structure. The large coupling constants (~16 Hz) observed for the vinylic protons in the ¹H NMR spectrum are unequivocally indicative of a trans or (E) geometry for both double bonds.[5][7] This is a critical self-validating feature of the data. The integration of the proton signals aligns perfectly with the number of protons in each distinct chemical environment. Furthermore, the number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
Structure-Spectrum Correlation Diagram
Caption: Correlation of NMR data to structural features of cinnamyl cinnamate.
Conclusion
The ¹H and ¹³C NMR spectra of cinnamyl cinnamate provide a detailed and definitive fingerprint of its molecular structure. The chemical shifts, coupling constants, and integration values are all consistent with the assigned structure of (E)-cinnamyl (E)-cinnamate. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this compound, ensuring high confidence in its identification and characterization for research, quality control, and developmental applications.
References
Silva, A. M. S., Alkorta, I., Elguero, J., & Silva, V. L. M. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry, 39(3), 159-162. Available at: [Link]
Cinnamyl cinnamate | C18H16O2. PubChem. Available at: [Link]
Synthesis of naturally occurring cinnamyl cinnamates. ResearchGate. Available at: [Link]
Cinnamyl cinnamate. NIST WebBook. Available at: [Link]
¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). ResearchGate. Available at: [Link]
Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds. PubMed. Available at: [Link]
13 C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals. ResearchGate. Available at: [Link]
A: 1 H-NMR; B: 13 C-NMR spectra of cinnamyl acetate purified from Cinnamomum aromaticum bark. ResearchGate. Available at: [Link]
Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer. SciELO. Available at: [Link]
Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Filo. Available at: [Link]
Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. ACS Publications. Available at: [Link]
Supporting Information. Royal Society of Chemistry. Available at: [Link]
1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. ResearchGate. Available at: [Link]
1H NMR of Cinnamic acid. Reddit. Available at: [Link]
Cinnamic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
High-Yield Synthesis of Cinnamyl Cinnamate: An Application Note and Protocol
Introduction: The Aromatic and Bioactive Potential of Cinnamyl Cinnamate Cinnamyl cinnamate ((2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate) is an ester of significant interest across multiple industries, includi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Aromatic and Bioactive Potential of Cinnamyl Cinnamate
Cinnamyl cinnamate ((2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate) is an ester of significant interest across multiple industries, including fragrances, flavors, cosmetics, and pharmaceuticals.[1] Naturally found in substances like storax balsam and Peru balsam, it is prized for its mild, sweet, and balsamic-floral aroma, making it a valuable fixative and fragrance component in a variety of consumer products.[2][3][4] Beyond its sensory appeal, the broader class of cinnamic acid derivatives is recognized for a wide range of biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties, positioning cinnamyl cinnamate as a compound of interest for drug development and medicinal chemistry.[5][6]
This technical guide provides a detailed, high-yield protocol for the synthesis of cinnamyl cinnamate, designed for researchers and professionals in chemical and drug development. We will focus on the Steglich esterification method, a highly efficient approach that offers excellent yields under mild conditions. This document will elucidate the chemical principles behind the chosen methodology, provide a step-by-step protocol, and detail the necessary analytical techniques for product characterization and validation.
Choosing the Optimal Synthetic Pathway
The synthesis of cinnamyl cinnamate is primarily achieved through the esterification of cinnamyl alcohol with cinnamic acid.[6] Several methods exist, each with distinct advantages and disadvantages.
Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] While straightforward, it is an equilibrium-limited process that often requires a large excess of one reactant or the removal of water to drive the reaction to completion, potentially complicating purification.[8]
Acyl Halide Method: This two-step process involves converting cinnamic acid to the more reactive cinnamoyl chloride using an agent like thionyl chloride, followed by reaction with cinnamyl alcohol.[9][6] This method can achieve high yields (around 81-89%) but involves corrosive and hazardous reagents and may require higher temperatures.[5][10]
Enzymatic Synthesis: Utilizing lipases as biocatalysts offers a green and highly selective alternative.[11][12] However, these reactions can require longer incubation times (e.g., 32 hours) and careful optimization of parameters like temperature and solvent.[11][13]
Steglich Esterification: This method employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, allowing for a rapid and high-yield reaction at room temperature.[5][6] It avoids the harsh conditions of the acyl halide method and the equilibrium limitations of Fischer esterification. Yields of up to 98% have been reported, making it an excellent choice for high-yield synthesis.[5][6]
For this guide, we will detail the Steglich Esterification using DCC , as it represents a robust, well-documented, and exceptionally high-yielding protocol. A "greener" modification using EDC and acetonitrile will also be discussed as a viable alternative.[11][14][15]
Comparative Overview of Synthetic Methods
The selection of a synthetic protocol is a critical decision driven by factors such as yield, reaction time, purity requirements, and environmental considerations. The table below provides a comparative summary of the primary methods for synthesizing cinnamyl cinnamate.
This protocol details the synthesis of cinnamyl cinnamate from cinnamic acid and cinnamyl alcohol using DCC as a coupling agent and DMAP as a catalyst.
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
Magnetic stirrer and stir bar
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the Steglich Esterification of Cinnamyl Cinnamate.
Step-by-Step Procedure
Reagent Preparation:
In a round-bottom flask, dissolve (E)-cinnamic acid (1.0 mmol, 1.0 equiv.) and DMAP (0.1 mmol, 0.1 equiv.) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).[6]
In a separate flask, prepare a solution of cinnamyl alcohol (1.0 mmol, 1.0 equiv.) in anhydrous DCM (3 mL).[6]
In another separate flask, prepare a solution of DCC (1.1 mmol, 1.1 equiv.) in anhydrous DCM (3 mL).[6]
Reaction:
To the stirred solution of cinnamic acid and DMAP, add the cinnamyl alcohol solution.[6]
Slowly add the DCC solution to the reaction mixture dropwise using a dropping funnel over 10-15 minutes. An exothermic reaction may be observed.[5]
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[6] Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[5]
Workup and Purification:
Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[6]
Combine the filtrate and washings and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
If necessary, the crude product can be further purified by column chromatography on silica gel to achieve high purity (>95%).[6]
Product Characterization
The identity and purity of the synthesized cinnamyl cinnamate must be confirmed through spectroscopic analysis.
Accurate characterization is essential for validating the synthesis. NMR, IR, and Mass Spectrometry are standard techniques.[17][18]
Caption: Key analytical techniques for product characterization.
Expected Spectroscopic Data:
Technique
Expected Features
¹H NMR (CDCl₃)
Signals expected for aromatic protons, vinylic protons of both the cinnamate and cinnamyl moieties, and the allylic -O-CH₂- protons (~4.8 ppm).[17]
¹³C NMR (CDCl₃)
Resonances for the ester carbonyl carbon (~166 ppm), aromatic carbons, and vinylic carbons.[17][19]
FT-IR (ATR)
Strong carbonyl (C=O) stretch of the ester (~1715-1733 cm⁻¹), C=C stretching of the alkene and aromatic rings, and C-O stretching bands.[20][21]
GC-MS (EI)
Molecular ion peak (M⁺) at m/z = 264.32. Characteristic fragmentation pattern.[17]
(Note: Specific chemical shifts and peak intensities may vary slightly based on the solvent and spectrometer used.)
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The high-yield nature of the Steglich esterification, coupled with the distinct physical and spectroscopic properties of the product, provides a robust framework for verification.
Reaction Monitoring: TLC analysis allows for real-time tracking of the consumption of starting materials (cinnamic acid and cinnamyl alcohol) and the formation of the less polar cinnamyl cinnamate product.
Byproduct Formation: The formation of a white DCU precipitate is a clear visual indicator that the coupling reaction is proceeding as expected.[5]
Purification and Purity: The final melting point of the purified product should fall within the narrow range of 42-45 °C.[4] Any significant deviation suggests the presence of impurities.
Spectroscopic Confirmation: The combination of NMR, IR, and MS data should provide an unambiguous structural confirmation, matching literature values and confirming the absence of starting materials or significant side products.[17]
By adhering to this protocol and performing the described characterization, researchers can confidently synthesize and validate high-purity cinnamyl cinnamate for further application.
References
A Comparative Guide to the Synthesis of Cinnamyl Cinnamate: Established Protocols and Novel Approaches. (n.d.). Benchchem.
Cinnamyl cinnamate, mixture of isomers. (n.d.). Chem-Impex.
Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives. (n.d.). Benchchem.
Synthesis of naturally occurring cinnamyl cinnamates. (2001). Journal of Chemical Research. Retrieved from [Link]
Cinnamyl cinnamate CAS 122-69-0. (n.d.). CymitQuimica.
cinnamyl cinnamate. (n.d.). The Good Scents Company.
How to prepare and use Cinnamyl cinnamate effectively?. (2020). Guidechem.
Cinnamyl cinnamate. (n.d.). Five Chongqing Chemdad Co.
Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022). MDPI. Retrieved from [Link]
Method for preparing cinnamyl cinnamate. (n.d.). Google Patents.
Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. ASPIRE.
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
Greener Synthetic Routes for Cinnamyl Cinnamate Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol. (n.d.). Benchchem.
Engelmann, C., et al. (2020). Enzyme cascade reaction for the synthesis of cinnamyl cinnamate. ResearchGate. Retrieved from [Link]
Method for preparing cinnamyl cinnamate. (n.d.). Google Patents.
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PMC. Retrieved from [Link]
Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Application Notes and Protocols for the Analytical Characterization of Cinnamyl Cinnamate. (n.d.). Benchchem.
Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. (n.d.). PMC. Retrieved from [Link]
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. Retrieved from [Link]
Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. (2020). Journal of Chemical Education. Retrieved from [Link]
Phenyl cinnamate. (n.d.). Organic Syntheses. Retrieved from [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (2018). PubMed. Retrieved from [Link]
ethyl cinnamate. (n.d.). Organic Syntheses. Retrieved from [Link]
A Comparative Guide to the Characterization of Cinnamyl Benzoate: FT-IR Spectroscopy and Its Alternatives. (n.d.). Benchchem.
Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. (n.d.). Science and Education Publishing. Retrieved from [Link]
Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. (2020). ACS Publications. Retrieved from [Link]
The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. (n.d.). ResearchGate. Retrieved from [Link]
Quantification of Key Components of Cinnamon Using NMR Spectroscopy. (2016). AZoM. Retrieved from [Link]
synthesis of cinnamyl cinnamate from cinnamoyl chloride
An In-Depth Guide to the Synthesis of Cinnamyl Cinnamate via the Acyl Halide Pathway Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Cinnamyl Cinnamate via the Acyl Halide Pathway
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cinnamyl cinnamate, a valuable aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] The primary focus of this guide is the robust and traditional acyl halide method, which proceeds through the reaction of cinnamoyl chloride with cinnamyl alcohol.
The narrative structure is designed to provide not just a procedural checklist, but a deep-seated understanding of the reaction's causality. We will explore the preparation of the highly reactive cinnamoyl chloride intermediate from cinnamic acid, followed by its subsequent esterification. This guide emphasizes safety, procedural rationale, and product validation, ensuring a self-validating and reproducible protocol.
Reaction Principle and Mechanism
The and cinnamyl alcohol is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for esterification.
Causality of Reagent Choice: Direct esterification of cinnamic acid with cinnamyl alcohol (Fischer esterification) requires harsh conditions and an acid catalyst, and often results in equilibrium mixtures.[3][4] To achieve higher yields and milder reaction conditions, cinnamic acid is first converted to cinnamoyl chloride. The chloride ion is an excellent leaving group, making the carbonyl carbon of the acyl chloride significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cinnamyl alcohol. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or N,N-dimethylaniline) which acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[1][5]
Caption: Nucleophilic attack of cinnamyl alcohol on cinnamoyl chloride.
Experimental Protocols
This synthesis is a two-part process. First, the preparation of the cinnamoyl chloride intermediate, followed by the esterification reaction.
Part A: Synthesis of Cinnamoyl Chloride from Cinnamic Acid
This initial step converts the less reactive carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂).[6][7]
Core Directive: The reaction must be conducted in a well-ventilated fume hood with a gas trap, as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). All glassware must be thoroughly dried to prevent hydrolysis of the moisture-sensitive thionyl chloride and cinnamoyl chloride.[8]
Materials and Equipment
Reagent/Equipment
Purpose
trans-Cinnamic Acid
Starting Material
Thionyl Chloride (SOCl₂)
Chlorinating Agent
Round-Bottom Flask
Reaction Vessel
Reflux Condenser
Prevent solvent/reagent loss during heating
Gas Trap (e.g., with NaOH solution)
Neutralize gaseous HCl and SO₂ byproducts
Heating Mantle
Controlled heating source
| Distillation Apparatus | Purification of the final product |
Step-by-Step Protocol
Setup: Assemble a round-bottom flask with a reflux condenser and a gas trap in a fume hood.
Reagent Addition: To the flask, add trans-cinnamic acid (0.67 mol). Carefully and slowly add thionyl chloride (1.34 mol) while stirring.[6] The molar excess of thionyl chloride ensures complete conversion of the cinnamic acid.
Reaction: Gently warm the mixture to 30-40°C and maintain this temperature for 2 hours. Following this, increase the temperature to 60-70°C and continue heating for an additional 3 hours to drive the reaction to completion.[6][9]
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the unreacted thionyl chloride (boiling point: 76°C) by distillation under atmospheric pressure.[6][9]
Purification: The crude cinnamoyl chloride can be purified by vacuum distillation. Collect the fraction boiling at 154-158°C under reduced pressure (-0.095 MPa) to obtain the pure product.[9] A yield of approximately 97% can be expected.[9]
Safety Precautions for Cinnamoyl Chloride
Hazards: Cinnamoyl chloride is corrosive and causes severe skin burns and eye damage (H314).[10][11] It reacts violently with water.[8]
Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Store in a tightly closed container in a dry, cool place, away from moisture.[8]
Part B: Synthesis of Cinnamyl Cinnamate
This step involves the reaction of the freshly prepared cinnamoyl chloride with cinnamyl alcohol.
Core Directive: The dropwise addition of cinnamoyl chloride is critical to control the exothermic nature of the reaction and to prevent the formation of byproducts.
Materials and Equipment
Reagent/Equipment
Purpose
Cinnamoyl Chloride (from Part A)
Acylating Agent
Cinnamyl Alcohol
Nucleophile
N,N-dimethylaniline (or other organic base)
Solvent and Acid Scavenger
Methanol or Ethanol
Recrystallization Solvent
Three-Neck Round-Bottom Flask
Reaction Vessel
Dropping Funnel
Controlled addition of cinnamoyl chloride
Magnetic Stirrer and Heating Mantle
Agitation and temperature control
Rotary Evaporator
Solvent removal
| Buchner Funnel and Flask | Isolation of crystalline product |
Step-by-Step Protocol
Setup: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve cinnamyl alcohol (0.6 mol) in an organic solvent such as N,N-dimethylaniline.[1][9]
Heating: Gently warm the cinnamyl alcohol solution to 30-50°C with stirring.[6][9]
Addition of Cinnamoyl Chloride: Slowly add the cinnamoyl chloride (prepared in Part A) dropwise from the dropping funnel over a period of 3-5 hours.[6][9] Maintaining a slow addition rate is crucial for temperature control.
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at the same temperature to ensure maximum conversion.[6][9]
Work-up and Solvent Removal: Once the reaction is complete, cool the mixture. Remove the solvent by distillation under reduced pressure (-0.07 to -0.1 MPa) at a temperature up to 150°C.[9][12]
Purification by Recrystallization: The resulting crude solid is then purified. Add methanol or ethanol (e.g., 75% ethanol) to the crude product and heat to dissolve.[9][12] Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure cinnamyl cinnamate.
Isolation: Collect the white to pale yellow crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of cold solvent and dry them. This method can achieve yields ranging from 81% to 89%.[9][12]
Overall Experimental Workflow
The entire process from starting materials to the final purified product is summarized in the workflow diagram below.
Caption: Workflow for the two-part synthesis of cinnamyl cinnamate.
Quantitative Data Summary
The following table summarizes key quantitative parameters derived from established protocols, providing a basis for reaction planning and optimization.
To confirm the identity and purity of the synthesized cinnamyl cinnamate, a combination of spectroscopic and chromatographic techniques is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation of the final product.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight (264.32 g/mol ) and provide a characteristic fragmentation pattern for identity confirmation, as well as assess purity.[2]
Melting Point: The purified product should exhibit a sharp melting point in the range of 42-45°C.[2]
By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize high-purity cinnamyl cinnamate for various applications.
References
trans-Cinnamoyl chloride. Leonid Chemicals. Available at: [Link]
Synthesis of naturally occurring cinnamyl cinnamates. ResearchGate. Available at: [Link]
CN100582083C - Method for preparing cinnamyl cinnamate. Google Patents.
CN101239910A - Method for preparing cinnamyl cinnamate. Google Patents.
Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems. Plant Physiology. Available at: [Link]
CINNAMYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. Available at: [Link]
The SYnthesis of Cinnamoyl Chloride. Journal of the Korean Chemical Society. Available at: [Link]
CN103012056A - Industrial preparation method of cinnamyl chloride. Google Patents.
Advanced Application Note: Stereoselective Synthesis of Cinnamyl Cinnamate Derivatives via Wittig-Type Olefination
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale Cinnamyl cinnamate and its structural analogues are highly valued scaffolds in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Rationale
Cinnamyl cinnamate and its structural analogues are highly valued scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer properties[1]. While conventional synthesis typically relies on the esterification of cinnamic acid with cinnamyl alcohol (e.g., via Steglich or Acyl Halide methods)[2], these traditional approaches are severely constrained when synthesizing asymmetrically substituted derivatives or when absolute control over the alkene geometry is required.
To address these limitations, Wittig-type olefination and Horner-Wadsworth-Emmons (HWE) reactions offer a robust alternative. By constructing the carbon-carbon double bond de novo, researchers can achieve precise stereocontrol, predominantly favoring the thermodynamically stable (E)-isomer. This stereoselectivity is critical, as the (E)-geometry is often strictly required for maintaining the structural integrity necessary for target receptor binding in drug development[1].
Mechanistic Causality & Reaction Dynamics
Choosing a Wittig-type reaction over standard esterification is driven by the need for late-stage functionalization and geometric control.
Microwave-Assisted Wittig Causality: The traditional Wittig reaction utilizes a phosphonium ylide reacting with a benzaldehyde derivative to form an oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the alkene. Microwave irradiation provides rapid, uniform volumetric heating. This precisely overcomes the activation energy barrier of the oxaphosphetane intermediate formation and accelerates the subsequent elimination step, reducing reaction times from hours to mere minutes while driving high (E)-stereoselectivity[1].
Horner-Wadsworth-Emmons (HWE) Causality: The HWE reaction employs stabilized phosphonate carbanions instead of phosphonium ylides[3]. The causality for selecting HWE is twofold: (1) the electron-withdrawing phosphonate group enhances the nucleophilicity of the carbanion, ensuring a strictly thermodynamic control that heavily favors anti-elimination (yielding >98% E-isomer); and (2) the reaction yields water-soluble phosphate salts as byproducts. This eliminates the notoriously difficult chromatographic separation of triphenylphosphine oxide required in standard Wittig reactions, making HWE ideal for scale-up[4].
Synthetic Workflow & Decision Matrix
Logical workflow for selecting the synthesis pathway of cinnamyl cinnamate derivatives.
Quantitative Data: Methodological Comparison
The following table summarizes the quantitative efficiency of olefination strategies versus traditional esterification for synthesizing cinnamyl cinnamate backbones[1][2][3].
Synthesis Method
Key Reagents
Reaction Time
Yield (%)
(E)-Stereoselectivity
Key Advantage
Acyl Halide Esterification
Cinnamic acid, SOCl₂, Cinnamyl alcohol
6-8 hours
81-89%
N/A (Retains starting geometry)
Scalable, traditional baseline
Steglich Esterification
Cinnamic acid, Cinnamyl alcohol, DCC, DMAP
1.5 hours
~98%
N/A (Retains starting geometry)
Mild conditions, high yield
Microwave-Assisted Wittig
Benzaldehyde, Phosphorane, MW irradiation
2-3 minutes
71-91%
High (>95:5)
Extremely rapid, stereoselective
Solvent-Free HWE
Benzaldehyde, Phosphonate, Solid Base
30 minutes
85-92%
Excellent (>98:2)
Green chemistry, easy purification
Step-by-Step Experimental Protocols
Protocol A: Microwave-Assisted Wittig Synthesis of (E)-Cinnamyl (E)-Cinnamates
This protocol utilizes microwave irradiation to rapidly overcome the activation barrier of the Wittig olefination, providing a fast, high-yielding route to (E)-aryl cinnamates[1].
Reaction Setup: In a 10 mL microwave-safe quartz vessel, combine the substituted benzaldehyde (1.0 mmol) and the cinnamyl triphenylphosphonium ylide/phosphorane (1.2 mmol).
Homogenization: Add a minimal amount of dichloromethane (DCM) (approx. 0.5 mL) to ensure the reagents are thoroughly mixed into a homogenous slurry.
Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 300W for 2-3 minutes.
Self-Validation (Visual): The reaction mixture will exhibit a distinct color shift (typically from pale yellow to a deep orange/brown melt), indicating the consumption of the ylide and the formation of the oxaphosphetane intermediate.
Quenching & Extraction: Allow the vessel to cool to room temperature. Extract the crude mixture with ethyl acetate (15 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Reaction Validation (Chemical): Spot the organic layer on a silica TLC plate against the starting benzaldehyde. The complete disappearance of the UV-active aldehyde spot and the appearance of a new, lower
Rf
spot confirms total conversion.
Purification: Concentrate the organic layer under reduced pressure. Resuspend the crude residue in cold hexanes.
Self-Validation (Physical): A white precipitate will immediately crash out. This is the triphenylphosphine oxide byproduct. Filter the precipitate, and purify the filtrate via flash column chromatography (Hexanes/EtOAc) to isolate the pure (E)-cinnamyl cinnamate derivative.
This green-chemistry approach leverages the thermodynamic control of stabilized phosphonates to achieve near-perfect (E)-stereoselectivity without the need for hazardous solvents[3][4].
Reagent Milling: In a heavy-duty mortar or a mechanical ball-mill setup, combine the substituted benzaldehyde (1.0 mmol), the appropriate cinnamyl phosphonate ester (1.1 mmol), and finely ground anhydrous K₂CO₃ or NaOH (1.5 mmol).
Mechanochemical Activation: Triturate or mill the mixture continuously for 20-30 minutes at room temperature.
Self-Validation (Physical State Change): Due to the formation of the transient intermediate and the localized heat of friction, the solid mixture will initially form a paste or liquefy. As the reaction reaches completion, it will re-solidify as the final cinnamate product precipitates alongside the phosphate salts.
Aqueous Quench: Transfer the solid mass to a beaker and quench by adding 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes.
Self-Validation (Phase Separation): The byproduct (sodium/potassium diethyl phosphate) is highly water-soluble and will completely dissolve. The target (E)-cinnamate derivative, being highly lipophilic, will remain as an insoluble solid suspension.
Isolation: Filter the suspension under a vacuum, washing the filter cake with additional cold water to remove any residual base or phosphate salts.
Spectroscopic Validation: Recrystallize the crude solid from hot ethanol. Verify the stereopurity of the isolated crystals via ¹H-NMR spectroscopy.
Self-Validation (Spectroscopic): Look for the characteristic vinylic protons of the newly formed double bond; a coupling constant (
J
) of approximately 15.5–16.0 Hz definitively confirms the exclusive formation of the (E)-isomer.
References
A facile microwave assisted synthesis and antimicrobial activities of naturally occurring (E)-cinnamyl (E)-cinnamates and (E)-aryl cinnamates
Source: SciSpace
URL:[Link]
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester
Source: ResearchGate
URL:[Link]
using cinnamyl cinnamate as a reference standard in chromatography
An Application Guide to the Chromatographic Use of Cinnamyl Cinnamate as a Reference Standard Abstract This comprehensive guide provides detailed application notes and validated protocols for the use of cinnamyl cinnamat...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Chromatographic Use of Cinnamyl Cinnamate as a Reference Standard
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the use of cinnamyl cinnamate as a reference standard in chromatographic analysis. Cinnamyl cinnamate, an aromatic ester prevalent in the fragrance, flavor, and pharmaceutical industries, requires precise and accurate quantification for quality control and regulatory compliance.[1][2][3] This document outlines the fundamental physicochemical properties of cinnamyl cinnamate, step-by-step procedures for standard preparation, and robust methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it emphasizes the critical role of system suitability testing to ensure data integrity and provides a framework for the quantitative analysis of cinnamyl cinnamate in complex matrices. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to implement reliable analytical methods.
Introduction: The Analytical Significance of Cinnamyl Cinnamate
Cinnamyl cinnamate, chemically known as [(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate, is a naturally occurring compound found in styrax balsam and Peru balsam.[4] It is widely valued for its sweet, balsamic, and floral aroma, making it a key ingredient in fine fragrances, cosmetics, and personal care products, as well as a flavoring agent in foods and beverages.[1][5][6] Beyond its sensory properties, cinnamyl cinnamate has been investigated for potential biological activities, including antimicrobial and anti-inflammatory effects.[3][7]
Given its widespread use, the accurate identification and quantification of cinnamyl cinnamate are paramount for ensuring product quality, consistency, and safety. Chromatography, the cornerstone of analytical separation science, serves as the indispensable tool for this purpose. The use of a well-characterized reference standard is the bedrock of any valid quantitative chromatographic method. It provides the benchmark against which an analyte in a sample is compared, ensuring that the generated data is both accurate and reproducible. This application note serves as a practical guide, grounded in established scientific principles, for leveraging cinnamyl cinnamate as a reference standard in routine and research-focused chromatographic workflows.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the reference standard's chemical and physical properties is crucial for method development, particularly for selecting appropriate solvents and storage conditions.
Preparation of Standard Solutions: Ensuring Accuracy and Stability
The integrity of quantitative analysis begins with the accurate preparation of the reference standard. The low aqueous solubility of cinnamyl cinnamate dictates the use of organic solvents.
Protocol 3.1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
Equipment: Use a calibrated analytical balance and Class A volumetric flasks.
Solvent Selection: HPLC-grade methanol or acetonitrile are recommended due to their compatibility with reversed-phase chromatography and their ability to readily dissolve cinnamyl cinnamate.
Weighing: Accurately weigh approximately 10.0 mg of pure cinnamyl cinnamate reference standard into a clean weighing vessel.
Dissolution: Quantitatively transfer the weighed standard into a 10.0 mL volumetric flask. Add approximately 7-8 mL of the chosen solvent (e.g., methanol) and sonicate for 5-10 minutes to ensure complete dissolution.
Dilution to Volume: Allow the solution to return to ambient temperature. Dilute to the mark with the same solvent. Stopper and invert the flask at least 15 times to ensure homogeneity.
Labeling and Storage: Transfer the stock solution to an amber glass vial to protect it from light.[1] Store under refrigeration (2-8 °C). This solution should be stable for several weeks, but stability should be verified over time.
Protocol 3.2: Preparation of Working and Calibration Standards
Working standards for system suitability and calibration curves are prepared by serial dilution of the primary stock solution.
Select Diluent: Use the same solvent as the chromatographic mobile phase to avoid solvent mismatch effects upon injection.
Serial Dilution: Prepare a series of calibration standards covering the expected concentration range of the analyte in the sample. For example, to create a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to volume with the mobile phase.
Chromatographic Methodologies
Both HPLC and GC are highly effective for the analysis of cinnamyl cinnamate. The choice depends on the sample matrix, available instrumentation, and the need for structural confirmation (where MS detection is advantageous).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is ideal for analyzing cinnamyl cinnamate in cosmetic or liquid formulations.
Causality of Method Choices:
Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides strong retention for the non-polar cinnamyl cinnamate molecule.
Mobile Phase: A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) is used. The high organic content is necessary to elute the compound from the C18 column in a reasonable time with good peak shape.[10]
Detection: Cinnamyl cinnamate possesses a conjugated system of double bonds and aromatic rings, making it a strong chromophore. It exhibits a significant UV absorbance maximum around 310 nm, providing high sensitivity for detection.[11][12]
Table 4.1.1: Recommended HPLC-UV Conditions
Parameter
Recommended Condition
Column
C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C (controlled)
Injection Volume
10 µL
Detector
UV-Vis / Photodiode Array (PDA)
Detection Wavelength
310 nm
Protocol 4.1.2: HPLC Analysis Workflow
System Preparation: Purge the HPLC pumps with the mobile phase and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).
System Suitability: Perform a minimum of five replicate injections of a working standard solution (e.g., 10 µg/mL) to verify system performance (see Section 5).
Calibration: Inject the series of calibration standards from lowest to highest concentration.
Sample Analysis: Inject the prepared sample solutions. It is good practice to intersperse standards or quality control checks throughout the analytical run.
Data Analysis: Identify the cinnamyl cinnamate peak in the chromatograms based on its retention time relative to the standard. Quantify using the calibration curve.
Visualization 4.1.3: HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of cinnamyl cinnamate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of cinnamyl cinnamate, especially in complex matrices like essential oils or fragrance mixtures, due to its high separation efficiency and the structural confirmation provided by the mass spectrometer.[10]
Causality of Method Choices:
Column: A non-polar capillary column (e.g., HP-5MS) is used, which separates compounds primarily based on their boiling points. Cinnamyl cinnamate is semi-volatile and chromatographs well on this type of column.[10]
Temperature Program: A temperature ramp is employed to ensure that lower-boiling compounds elute first, followed by higher-boiling compounds like cinnamyl cinnamate, providing good resolution and sharp peaks.[10]
Detection: Electron Ionization (EI) at 70 eV is a standard, robust method that creates reproducible fragmentation patterns, allowing for confident identification of cinnamyl cinnamate by comparing its mass spectrum to a library (e.g., NIST).[10]
Table 4.2.1: Recommended GC-MS Conditions
Parameter
Recommended Condition
Column
Non-polar Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium @ 1.0 mL/min (constant flow)
Injector
Split/Splitless, 250 °C
Oven Program
100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI) @ 70 eV
Mass Range
Scan m/z 40-400
Protocol 4.2.2: GC-MS Analysis Workflow
System Preparation: Ensure the GC-MS system has been tuned and is performing to specification.
Solvent Selection: Use a volatile solvent such as ethyl acetate or hexane for sample and standard preparation.
Analysis Sequence: Inject a solvent blank, followed by the reference standard to confirm retention time and mass spectrum. Then proceed with sample analysis.
Data Analysis:
Identification: Extract the total ion chromatogram (TIC). Locate the peak at the expected retention time for cinnamyl cinnamate. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a previously injected standard.
Quantification: For quantification, a calibration curve can be generated by plotting the peak area of a specific ion (extracted ion chromatogram, EIC) versus concentration.
Visualization 4.2.3: GC-MS Workflow Diagram
Caption: Fundamental workflow for the GC-MS analysis of cinnamyl cinnamate.
System Suitability Testing (SST): The Self-Validating System
System suitability tests are an integral and mandatory part of chromatographic analysis.[13] They are performed before and during sample analysis to verify that the equipment, electronics, and analytical operations constitute a system that is adequate for the analysis to be performed.[13][14] This ensures the trustworthiness of the results.[15]
Protocol 5.1: Performing System Suitability
Prepare SST Solution: Use a working standard solution of cinnamyl cinnamate at a concentration that produces a strong detector response.
Replicate Injections: Inject the SST solution five or six times consecutively onto the equilibrated chromatographic system.
Evaluate Parameters: Calculate the parameters listed in Table 5.2 from the resulting chromatograms. The system is deemed suitable for analysis only if all acceptance criteria are met.
Table 5.2: Key SST Parameters and USP Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Source
Tailing Factor (T)
Measures peak symmetry. Asymmetrical peaks are difficult to integrate accurately.
Application Notes & Protocols: Investigating Cinnamyl Cinnamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Cinnamate Ester Cinnamyl cinnamate, the ester formed from cinnamyl alcohol and cinnamic acid, is a compound recogn...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Cinnamate Ester
Cinnamyl cinnamate, the ester formed from cinnamyl alcohol and cinnamic acid, is a compound recognized primarily for its aromatic contributions to the fragrance and food industries.[1][2] However, within the field of medicinal chemistry, it represents a frontier of largely untapped potential. While direct, extensive research on cinnamyl cinnamate's bioactivity is still emerging, a compelling case for its investigation can be built upon the vast body of evidence supporting its parent compounds and related derivatives.[3][4]
Cinnamic acid and its analogues are a well-established class of compounds possessing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6] A recurring theme in the study of these derivatives is the principle of enhanced lipophilicity . Esterification of cinnamic acid, as seen in cinnamyl cinnamate, generally increases the molecule's lipid solubility. This chemical modification is hypothesized to enhance its ability to traverse biological membranes, potentially leading to improved bioavailability and greater interaction with intracellular targets compared to the more polar cinnamic acid.[3][7]
This guide provides a technical framework for researchers looking to explore the medicinal applications of cinnamyl cinnamate. It synthesizes data from related cinnamate esters to build a strong rationale for investigation, details the core mechanisms of action, and provides robust, field-tested protocols for evaluating its potential therapeutic efficacy.
Part 1: Anticancer Applications
Scientific Rationale & Mechanism of Action
The anticancer potential of the cinnamate scaffold is significant. Numerous studies have demonstrated that cinnamic acid derivatives can exert cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and melanoma.[8][9][10] The mechanisms are multifaceted, primarily involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and disruption of key cellular signaling pathways that govern proliferation and survival.[8][11][12]
One of the central mechanisms through which cinnamyl esters are believed to exert their anticancer effects is the modulation of the intrinsic apoptosis pathway . This process is initiated by intracellular stress, leading to the activation of a cascade of caspase enzymes, the executioners of cell death. By inducing DNA damage or mitochondrial dysfunction, these compounds can trigger a cell's self-destruct sequence, a highly desirable trait for an anticancer agent.[8][11]
Caption: Hypothesized intrinsic apoptosis pathway induced by cinnamyl cinnamate.
Data Presentation: Comparative Cytotoxicity of Cinnamate Derivatives
While specific IC₅₀ values for cinnamyl cinnamate are not widely reported, the data from analogous compounds strongly support its potential as a cytotoxic agent. A lower IC₅₀ value indicates greater potency.
Experimental Protocol: MTT Cell Viability Assay for IC₅₀ Determination
This colorimetric assay is a foundational method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of living cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Workflow Diagram: MTT Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8][14]
Compound Preparation & Treatment: Prepare a stock solution of cinnamyl cinnamate in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic, typically ≤0.5%.
Treatment Incubation: Carefully remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[8]
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.[8]
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[3][8]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Part 2: Anti-inflammatory Applications
Scientific Rationale & Mechanism of Action
Chronic inflammation is a key driver of numerous pathologies, including cancer and cardiovascular disease. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties.[6][15] For instance, methyl cinnamate has been shown to suppress the expression of pro-inflammatory markers.[3] The primary mechanism for this activity is often the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6]
In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), a cascade is initiated that leads to the degradation of the inhibitory protein IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[6] Cinnamate derivatives can intervene in this pathway, preventing NF-κB activation and thereby reducing the inflammatory response.[6][16]
Caption: The NF-κB signaling pathway and the hypothesized point of inhibition by cinnamates.
Experimental Protocol: Quantification of Inflammatory Cytokines via ELISA
This protocol allows for the precise measurement of secreted pro-inflammatory proteins like TNF-α and IL-6 from cell culture supernatants.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A specific capture antibody is coated onto the plate, the sample is added, and any target protein is bound. A detection antibody, linked to an enzyme, is then added, followed by a substrate that produces a measurable color change.
Step-by-Step Methodology:
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
Pre-treatment: Treat the cells with various concentrations of cinnamyl cinnamate for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is applied.
Inflammatory Stimulation: Add an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), to the wells (except for the negative control) and incubate for a specified period (e.g., 18-24 hours).
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells and debris.
ELISA Procedure: Perform the ELISA for the target cytokine (e.g., TNF-α or IL-6) using a commercial kit, strictly following the manufacturer's instructions. This typically involves:
Adding standards and samples to the antibody-coated plate.
Incubation steps with detection antibodies.
Washing steps to remove unbound material.
Addition of the enzyme substrate and a stop solution.
Data Acquisition and Analysis: Measure the absorbance of each well using a microplate reader at the specified wavelength. Generate a standard curve from the known concentrations of the standards. Use this curve to calculate the concentration of the cytokine in each experimental sample. Compare the cytokine levels in the cinnamyl cinnamate-treated groups to the LPS-only control to determine the percentage of inhibition.
Part 3: Antimicrobial Applications
Scientific Rationale & Mechanism of Action
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[17] Cinnamic acid derivatives have long been recognized for their antimicrobial properties against a broad range of bacteria and fungi.[7] Esterification has been shown to significantly boost this activity. For example, various cinnamate esters report lower Minimum Inhibitory Concentrations (MIC) than cinnamic acid, indicating greater potency.[3] This is attributed to the increased lipophilicity of the esters, which facilitates their diffusion across the lipid-rich microbial cell membranes to reach intracellular targets.[3]
Data Presentation: Comparative Antimicrobial Activity of Cinnamates
The following table summarizes the MIC values for cinnamic acid and several of its esters against common microbes. A lower MIC value indicates a more potent antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth.
Workflow Diagram: MIC Determination
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration.
Step-by-Step Methodology:
Preparation of Compound Dilutions: In a 96-well plate, add 50 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells 2 through 12. In well 1, add 100 µL of the starting concentration of cinnamyl cinnamate (dissolved in a suitable solvent and diluted in broth).
Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only and serves as a negative/sterility control. Well 11 serves as the positive/growth control.
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3]
MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the clarity of the medium compared to the turbid growth control in well 11.[3]
Conclusion and Future Directions
While direct experimental data on cinnamyl cinnamate remains limited, the consistent trend of enhanced bioactivity observed in other cinnamate esters makes it a highly promising candidate for medicinal chemistry research.[3] The esterification of cinnamic acid is a proven strategy for increasing lipophilicity, a key factor in improving a compound's ability to cross biological membranes and interact with intracellular targets. The protocols and comparative data provided in this guide offer a solid foundation for initiating research into its anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on direct, head-to-head comparisons of cinnamyl cinnamate with cinnamic acid and other esters to validate the lipophilicity-activity hypothesis. Elucidating its specific molecular targets and conducting in vivo studies in relevant disease models will be critical next steps in defining its therapeutic potential.
References
Gomes, F. M. S., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC. Retrieved March 14, 2026, from [Link]
Saeed, M., et al. (2024). Targeting Breast and Gynecologic Cancers: The Role of Natural Products with Emphasis on Cinnamon and Its Derivatives—Advances in Nanoscale Therapeutics and Adjuvant Strategies. MDPI. Retrieved March 14, 2026, from [Link]
Marseglia, M., et al. (2023). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PMC. Retrieved March 14, 2026, from [Link]
R Facchin, B. M., et al. (2023). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. Retrieved March 14, 2026, from [Link]
De, P., et al. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. Retrieved March 14, 2026, from [Link]
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. Retrieved March 14, 2026, from [Link]
In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. (2024). Journal of Applied Pharmaceutical Science. Retrieved March 14, 2026, from [Link]
Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. (2018). Europe PMC. Retrieved March 14, 2026, from [Link]
The role and mechanism of cinnamaldehyde in cancer. (2023). PMC. Retrieved March 14, 2026, from [Link]
Role of Cinnamate and Cinnamate Derivatives in Pharmacology. (2015). ResearchGate. Retrieved March 14, 2026, from [Link]
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023). AIP Publishing. Retrieved March 14, 2026, from [Link]
Niero, E. L., & Machado-Santelli, G. M. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PMC. Retrieved March 14, 2026, from [Link]
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved March 14, 2026, from [Link]
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (2018). PubMed. Retrieved March 14, 2026, from [Link]
Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022). MDPI. Retrieved March 14, 2026, from [Link]
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (2018). PMC. Retrieved March 14, 2026, from [Link]
Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of leukaemia cells. (2014). Allied Academies. Retrieved March 14, 2026, from [Link]
Enhanced anti-inflammatory potential of cinnamate-zinc layered hydroxide in lipopolysaccharide-stimulated raW 264.7 macrophag. (2015). Dove Medical Press. Retrieved March 14, 2026, from [Link]
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). MDPI. Retrieved March 14, 2026, from [Link]
CINNAMYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). INCHEM. Retrieved March 14, 2026, from [Link]
Targets and Mechanism Used by Cinnamaldehyde, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer. (2020). Frontiers. Retrieved March 14, 2026, from [Link]
purification of cinnamyl cinnamate by column chromatography
Welcome to the Chromatography Support Portal. This technical guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of cinnamyl cinnamate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Support Portal. This technical guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of cinnamyl cinnamate. Because cinnamyl cinnamate is typically synthesized via esterification (e.g., Steglich esterification or acyl chloride pathways), the crude matrix is often contaminated with unreacted cinnamyl alcohol, cinnamic acid, and coupling byproducts. This guide provides a self-validating framework to achieve baseline resolution and optimal recovery.
Core Purification Architecture
Fig 1: Self-validating purification workflow for cinnamyl cinnamate isolation.
Self-Validating Standard Operating Procedure (SOP)
Phase 1: Pre-Column Matrix Cleanup
Causality: If the ester was synthesized using DCC/DMAP (Steglich esterification), the reaction generates dicyclohexylurea (DCU). DCU is partially soluble in organic solvents and will precipitate upon contact with the non-polar mobile phase, causing severe column channeling and backpressure 1[1].
Suspend the crude reaction mixture in cold ethyl acetate (0 °C) for 30 minutes to maximize DCU precipitation.
Filter the suspension through a tightly packed Celite pad.
Wash the organic filtrate sequentially with 1M HCl (to remove DMAP) and saturated NaHCO₃ (to remove unreacted cinnamic acid).
Validation Checkpoint: Evaporate a 1 mL aliquot of the organic layer on a watch glass. A clear oil indicates successful removal of bulk DCU; a white powdery residue mandates secondary micro-filtration.
Causality: Wet loading with strong solvents (like dichloromethane, frequently used in esterifications) disrupts the partitioning equilibrium. The strong solvent carries the ester down the column prematurely, resulting in massive extra-column band broadening2[2].
Dissolve the crude oil in a minimum volume of volatile solvent (e.g., acetone or DCM).
Add silica gel equivalent to 2–3 times the crude mass.
Evaporate the mixture in vacuo until it becomes a free-flowing powder.
Pack a flash column using the slurry method with pure hexanes to ensure a homogenous, void-free bed3[3].
Evenly distribute the dry silica-sample mixture onto the flat column bed and top with a protective layer of sand.
Validation Checkpoint: Inspect the loaded silica band under a UV lamp (254 nm) if using a glass column. The fluorescent quenching band must be perfectly horizontal and narrow.
Phase 3: Elution & Fractionation
Causality: Cinnamyl cinnamate is a relatively non-polar ester, whereas unreacted cinnamyl alcohol contains a hydroxyl group that hydrogen-bonds strongly with the stationary phase's silanol groups. A step-gradient elution maximizes the separation factor (α) while minimizing solvent consumption 4[4].
Elute with 100% Hexanes for 1 column volume (CV) to remove non-polar hydrocarbon impurities.
Transition to a 95:5 Hexane:EtOAc isocratic system 5[5].
Collect fractions in small volumes (e.g., 15 mL for a 50 g silica column) to prevent re-mixing of resolved peaks.
Validation Checkpoint: Spot fractions on a TLC plate. Pure cinnamyl cinnamate will elute first, followed by cinnamyl alcohol. Pool only the fractions showing a single spot under UV 254 nm and KMnO₄ stain.
Quantitative Chromatographic Parameters
Parameter
Optimal Value / Range
Mechanistic Rationale
Stationary Phase
Silica Gel (60–230 mesh)
Standard normal-phase matrix; provides high surface area for silanol-dipole interactions.
Mobile Phase
95:5 to 90:10 (Hexane:EtOAc)
Balances the elution of the moderately polar ester while retaining highly polar alcohols/acids[5].
Sample:Silica Ratio
1:30 to 1:50 (w/w)
Prevents saturation of active sites, maintaining high theoretical plate counts (N)[3].
Rf: Cinnamyl Cinnamate
~0.50 – 0.60
The ester lacks hydrogen-bond donors, allowing it to migrate rapidly in non-polar eluents.
Rf: Cinnamyl Alcohol
~0.20 – 0.30
The hydroxyl group acts as a strong hydrogen-bond donor to silica, significantly retarding migration.
Rf: Cinnamic Acid
~0.00 – 0.05 (Streaks)
Carboxylic acids bind irreversibly to unmodified silica in the absence of an acid modifier (e.g., AcOH).
Troubleshooting & Diagnostics (FAQs)
Fig 2: Diagnostic logic tree for resolving band broadening and co-elution during chromatography.
Q1: I am observing co-elution of cinnamyl cinnamate with an unknown impurity. How do I achieve baseline resolution?Causality: Co-elution occurs when the separation factor (α) is too low, or the column efficiency (N) is compromised by overloading or channeling4[4]. In cinnamyl cinnamate synthesis, the most common co-eluting impurities are structural isomers or closely related esters if impure starting materials were utilized.
Solution:
Decrease Mobile Phase Polarity: Reduce the EtOAc concentration to 2-3%. A shallower gradient increases the retention time but significantly improves resolution 2[2].
Increase Column Length: A longer column provides more theoretical plates, enhancing the separation of closely eluting compounds3[3].
Validation: Run a 2D TLC. Spot the co-eluted fraction, run it in 95:5 Hexane:EtOAc, dry the plate, rotate 90 degrees, and run in 90:10 Hexane:Diethyl Ether. This confirms if multiple distinct species are present.
Q2: My chromatogram shows severe band broadening and tailing for the cinnamyl cinnamate peak. What went wrong?Causality: Peak broadening and tailing are classic symptoms of extra-column volume issues, mismatched sample solvent strength, or undesirable secondary interactions with the silica6[6]. If the sample was loaded in a solvent stronger than the mobile phase (e.g., pure EtOAc), the analyte is pushed down the column rapidly before the mobile phase can establish a proper partition equilibrium 2[2].
Solution: Always ensure the sample solvent is weaker than or equal to the initial mobile phase6[6]. If wet loading is mandatory, dissolve the sample in pure hexanes. If the compound is insoluble in hexanes, you must use the dry-loading technique described in the SOP.
Q3: The column flow rate has dropped to a trickle, and backpressure is building up. How can I recover my product?Causality: This is almost always caused by particulate contamination or precipitation of sample constituents (like DCU or polymeric byproducts) at the top of the column 7[7].
Solution: Do not apply excessive positive pressure, as this will fracture the silica bed. Carefully remove the top layer of sand and the top 1-2 cm of the silica bed (which contains the precipitated blockage). Replace with fresh silica and a new protective layer of sand 3[3]. To prevent this in the future, implement a rigorous pre-column filtration step or use a sacrificial guard column/SPE cartridge for sample cleanup prior to flash chromatography 7[7].
References
Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem. 4
N-Heterocyclic Carbene-Mediated Oxidative Esterification of Aldehydes: Ester Formation and Mechanistic Studies. The Journal of Organic Chemistry - ACS Publications. 5
Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives. Benchchem. 1
HPLC Troubleshooting Guide: extra-column band broadening. LCMS.cz. 7
Technical Support Center: Cinnamyl Cinnamate Recrystallization & Purification
Welcome to the Technical Support Center for the purification of Cinnamyl Cinnamate (CAS 122-69-0). This guide is designed for researchers and drug development professionals who require high-purity ester yields for fragra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of Cinnamyl Cinnamate (CAS 122-69-0). This guide is designed for researchers and drug development professionals who require high-purity ester yields for fragrance, cosmetic, or pharmaceutical applications.
Cinnamyl cinnamate is a highly lipophilic ester known for its sweet, balsamic aroma[1]. It is insoluble in water but highly soluble in non-polar oils and absolute organic solvents[2]. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the pure compound exhibits a melting point (MP) of 42–46°C[3][4]. Because of this relatively low melting point, the compound is notoriously prone to "oiling out" (liquid-liquid phase separation) during recrystallization.
This guide provides the thermodynamic rationale, self-validating protocols, and troubleshooting steps needed to achieve >99% purity without phase separation.
Solvent System Thermodynamics & Selection
Selecting the correct solvent is a delicate balance. If the solvent's boiling point is too high or the compound is too soluble at low temperatures, crystallization will fail.
Table 1: Quantitative Data for Cinnamyl Cinnamate Solvent Systems
Solvent System
Polarity Index
Boiling Point (°C)
Solute Solubility (Hot)
Solute Solubility (Cold)
Suitability & Causality
75% Ethanol (aq)
~6.5
~80°C
High (at 50°C)
Very Low (at 0°C)
Optimal. Water acts as an anti-solvent, forcing crystallization at 0°C while preventing oiling out[5][6].
Absolute Methanol
5.1
65°C
High
Low
Good. Requires temperatures near -10°C for maximum thermodynamic yield[5].
Ethyl Acetate / Hexane (1:9)
~1.0
~68°C
Moderate
Very Low
Niche. Best for crude mixtures post-silica gel chromatography[7].
Water
10.2
100°C
Insoluble
Insoluble
Unsuitable. Used only as a co-solvent to modulate ethanol polarity.
Standard Operating Procedure (SOP): Self-Validating Recrystallization
The following step-by-step methodology utilizes 75% aqueous ethanol , the industry standard for preventing ester hydrolysis while maximizing yield[5][6].
Step 1: Controlled Dissolution
Weigh the crude cinnamyl cinnamate and transfer it to a round-bottom flask.
Suspend the solid in a minimal volume of 75% ethanol at room temperature.
Gradually heat the mixture in a water bath to exactly 50°C while stirring continuously.
Causality & Validation: Do not exceed 55°C. Because the melting point of the compound is 42–46°C, heating it to the solvent's boiling point (~80°C) will cause the solid to melt into an immiscible oil before it dissolves. The solution must be visually clear at 50°C. If a separate liquid layer forms at the bottom, add 1-2 mL of warm 75% ethanol until homogeneous.
Step 2: Hot Filtration
If particulate impurities are visible, rapidly filter the 50°C solution through a pre-warmed fluted filter paper or a heated Buchner funnel to prevent premature crystallization in the funnel stem.
Step 3: Biphasic Cooling
Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 20-25°C).
Causality: Slow cooling allows the crystal lattice to form selectively, excluding impurities from the matrix.
Once at room temperature, transfer the flask to an ice-salt bath (0°C to -10°C) for 2 hours to maximize the thermodynamic yield[8].
Step 4: Isolation and Washing
Isolate the white, crystalline solid via vacuum filtration.
Wash the filter cake with a small volume of ice-cold 75% ethanol to remove residual mother liquor without dissolving the purified product.
Step 5: Drying and Self-Validation
Dry the crystals under vacuum (e.g., in a desiccator) to a constant weight.
Validation Check: Determine the melting point of the dried solid. A sharp melting point of 42–46°C confirms high purity (>99%)[4].
Process Visualization
Workflow for cinnamyl cinnamate recrystallization and oiling-out troubleshooting.
Troubleshooting Guides & FAQs
Q: My product is forming a milky oil at the bottom of the flask instead of crystals. How do I fix this?A: This is known as "oiling out." It occurs when the compound precipitates at a temperature above its melting point (42°C).
Fix: Reheat the mixture until it becomes a single homogeneous clear solution. Add a small amount of warm 75% ethanol to decrease the saturation temperature. Cool the flask much more slowly. If available, add a seed crystal of pure cinnamyl cinnamate when the solution reaches ~40°C to nucleate crystal growth before the oil phase can separate.
Q: Why use 75% ethanol instead of absolute (100%) ethanol?A: Cinnamyl cinnamate is highly lipophilic and exceptionally soluble in absolute ethanol, which leads to poor recovery yields even at -10°C. By introducing 25% water (an anti-solvent), you steepen the solubility curve. This ensures the compound remains soluble at 50°C but becomes highly insoluble at 0°C, maximizing your final yield[5][6].
Q: Can I use a rotary evaporator to speed up the process?A: A rotary evaporator should only be used to concentrate the mother liquor or remove the extraction solvent prior to recrystallization[9]. Using it during the actual recrystallization step forces rapid solvent evaporation, trapping impurities within the rapidly forming solid matrix and defeating the purification purpose.
References[2] Title: Cinnamyl cinnamate | C18H16O2 | CID 1550890 - PubChem. Source: nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/1550890[1] Title: CAS 122-69-0: Cinnamyl cinnamate. Source: cymitquimica.com. URL:https://www.cymitquimica.com/[3] Title: Online Edition: "Specifications for Flavourings" - Food safety and quality. Source: fao.org. URL:https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/673/[8] Title: How to prepare and use Cinnamyl cinnamate effectively? - FAQ. Source: guidechem.com. URL:https://www.guidechem.com/faq/how-to-prepare-and-use-cinnamyl-cinnamate-effectively.html[9] Title: A Comparative Guide to the Synthesis of Cinnamyl Cinnamate. Source: benchchem.com. URL:https://www.benchchem.com/[5] Title: CN100582083C - Method for preparing cinnamyl cinnamate. Source: google.com. URL:https://patents.google.com/patent/CN100582083C/en[4] Title: CINNAMYL CINNAMATE Technical Data Sheet. Source: directpcw.com. URL:https://www.directpcw.com/[6] Title: CN101239910A - Method for preparing cinnamyl cinnamate. Source: google.com. URL:https://patents.google.com/patent/CN101239910A/en[7] Title: A facile microwave assisted synthesis and antimicrobial activities of naturally occurring (E)-cinnamyl (E)-cinnamates. Source: scispace.com. URL: https://typeset.io/
Technical Support Center: Scaling Up Cinnamyl Cinnamate Synthesis
Welcome to the Process Chemistry & Biocatalysis Support Center. Transitioning the synthesis of cinnamyl cinnamate—a high-value ester with vital antifungal, antimicrobial, and antioxidant properties[1]—from a milligram la...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry & Biocatalysis Support Center. Transitioning the synthesis of cinnamyl cinnamate—a high-value ester with vital antifungal, antimicrobial, and antioxidant properties[1]—from a milligram laboratory scale to a pilot or industrial scale introduces complex thermodynamic, mass transfer, and catalyst stability challenges.
This guide is engineered for researchers and drug development professionals. It abandons basic introductory fluff in favor of field-proven causality, mechanistic troubleshooting, and self-validating protocols to ensure your scale-up workflows are robust and reproducible.
I. Quantitative Benchmarking of Synthetic Routes
Before troubleshooting, it is critical to evaluate the quantitative parameters of the primary synthetic routes. The table below synthesizes the operational metrics of established chemical and emerging biocatalytic methods to guide your process selection[1][2][3].
Low to Moderate: Exothermic; massive DCU precipitation impedes mass transfer[1][2].
Enzymatic Cascade (Lab)
ADH, FDH, Lipase, NADH, Sodium formate
Buffer / Xylene (Biphasic)
30 °C / 60 °C
4+ hours
54%
High: Highly selective, but limited by FDH cofactor regeneration stability[3].
Enzymatic Cascade (Pilot)
Immobilized ADH, FDH, Lipase
Buffer / Xylene (Biphasic)
30 °C / 60 °C
Continuous
37%
High: Requires precise phase separation and water saturation management[3][4].
II. Mechanistic Workflows & Logical Relationships
The most promising sustainable scale-up route is the multi-enzymatic cascade in a multiphase system. Understanding the spatial and logical separation of these reactions is critical for troubleshooting phase-transfer issues.
Fig 1. Multi-enzymatic cascade for cinnamyl cinnamate synthesis in a biphasic system.
III. Troubleshooting & FAQs
Q1: Why does the yield of our Steglich esterification drop from 98% at the 1 mmol scale to <60% at the 100 mmol scale?
The Causality: The Steglich esterification relies on N,N'-Dicyclohexylcarbodiimide (DCC), which converts to dicyclohexylurea (DCU) as the reaction progresses[1]. At a small scale, this white precipitate is easily stirred. At a 100 mmol scale, the sheer volume of DCU turns the reaction into a thick, non-Newtonian slurry. This severely limits mass transfer, trapping unreacted cinnamyl alcohol and cinnamic acid. Furthermore, the localized exotherm from poor stirring promotes the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.
The Solution:
Solvent Dilution & Dropwise Addition: Increase the volume of anhydrous Dichloromethane (DCM) by 30% and add the DCC solution via an addition funnel over 2 hours to control the exotherm[2].
Alternative Reagents: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC produces a water-soluble urea byproduct that prevents slurry formation and can be easily removed during an aqueous workup[1].
Q2: In our pilot-scale multi-enzymatic cascade, the reduction of cinnamyl aldehyde stalls prematurely. What is causing the bottleneck?
The Causality: The bottleneck is almost certainly the reaction stability of the formate dehydrogenase (FDH) from Candida boidinii, which is responsible for the in situ regeneration of the NADH cofactor[3]. In a pilot-scale multiphase reactor, the aggressive agitation required to facilitate mass transfer between the aqueous buffer and the organic solvent creates high hydrodynamic shear forces. These forces, combined with exposure to the organic-aqueous interface, rapidly denature the FDH[3][4].
The Solution: You must physically protect the FDH. Transition from free enzymes to immobilized enzymes on a solid support[3]. Alternatively, utilize a membrane reactor to strictly separate the aqueous cofactor regeneration loop from the organic extraction phase, minimizing interfacial denaturation.
Q3: How do we optimize solvent selection to prevent product inhibition during the biocatalytic esterification step?
The Causality: The final step—lipase-catalyzed esterification—produces water as a byproduct. If the solvent cannot effectively partition the product (cinnamyl cinnamate) away from the enzyme while managing the water saturation, the reaction reaches thermodynamic equilibrium prematurely (halting at ~50% yield)[3][4].
The Solution: Xylene is the empirically validated solvent of choice[3][4]. It possesses an optimal partition coefficient, drawing the intermediate cinnamyl alcohol out of the aqueous phase while keeping the highly non-polar cinnamyl cinnamate fully solubilized. Monitor the water saturation in the xylene phase via Karl Fischer titration (or a coulometer) to ensure the esterification is not thermodynamically reversed[4].
IV. Self-Validating Experimental Protocols
The following methodologies are designed with built-in validation checkpoints to ensure process integrity during execution.
This protocol is optimized for high purity (>95%) but requires strict thermal and physical management of the DCU byproduct[1][2].
Substrate Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cinnamic acid (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.15 eq) in anhydrous DCM[1][2].
Reactant Addition: In a separate flask, prepare a solution of cinnamyl alcohol (1.0 eq) in anhydrous DCM. Add this to the main reaction flask[1][2].
Controlled Activation: Prepare a solution of DCC (1.5 eq) in anhydrous DCM. Validation Checkpoint: Slowly add the DCC solution dropwise using a syringe pump or addition funnel. The reaction must be kept at room temperature. An immediate exotherm indicates too rapid an addition.
Reaction Monitoring: Stir for 1.5 hours. Validation Checkpoint: The successful progression of the reaction is visually confirmed by the heavy formation of a white precipitate (DCU)[1][2]. Monitor via Thin Layer Chromatography (TLC) until the cinnamic acid spot disappears.
Downstream Processing: Filter the crude mixture through a bed of silica gel to completely remove the DCU precipitate. Wash the filter cake thoroughly with DCM[2]. Concentrate the filtrate under reduced pressure.
This protocol details the biphasic biocatalytic approach, utilizing in situ extraction to drive the reaction forward[3][4].
Aqueous Phase (Reduction & Regeneration): Prepare 25 mL of potassium phosphate buffer (pH 8, 0.1 mM) in the primary reactor vessel. Add 5 mM cinnamyl aldehyde, 2 mg Alcohol Dehydrogenase (ADH), 5 mg Formate Dehydrogenase (FDH), and 100 mM sodium formate[3].
Initiation: Bring the reactor to 30 °C. Initiate the enzymatic reduction by adding 0.1 mM NADH[3]. Validation Checkpoint: Monitor the depletion of cinnamyl aldehyde via Gas Chromatography (GC).
In Situ Extraction: Introduce 50 mL of xylene to create a biphasic system. Agitate to allow the newly formed cinnamyl alcohol to partition into the organic xylene phase[3][4].
Organic Phase (Esterification): Once extraction is confirmed via GC, separate the xylene phase (or operate in a continuous loop). To the xylene phase, add an excess of cinnamic acid (5 mM) and 40 mg of immobilized lipase[3].
Thermal Esterification: Heat the organic phase to 60 °C under reflux conditions[3]. Validation Checkpoint: The production of water is a stoichiometric indicator of esterification. Track conversion until ~90% of the alcohol is consumed, yielding the final cinnamyl cinnamate[3].
V. References
A Multi-Enzyme Cascade for the Production of High-Value Aromatic Compounds. MDPI.[Link]
Pilot-scale Operation of a Multi-Enzymatic Cascade Reaction in a Multiphase System. The Distant Reader / Chemical Engineering Transactions.[Link]
Technical Support Center: Troubleshooting Dicyclohexylurea (DCU) Removal
Introduction N,N'-Dicyclohexylcarbodiimide (DCC) is a highly effective and ubiquitous coupling reagent used in the synthesis of amides and esters 1. However, the stoichiometric generation of N,N'-dicyclohexylurea (DCU) p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N,N'-Dicyclohexylcarbodiimide (DCC) is a highly effective and ubiquitous coupling reagent used in the synthesis of amides and esters 1. However, the stoichiometric generation of N,N'-dicyclohexylurea (DCU) presents a persistent downstream purification challenge. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for drug development professionals and synthetic chemists to achieve complete DCU removal.
Logical relationship of DCC-mediated coupling and DCU byproduct generation.
FAQ & Troubleshooting Guide
Q1: Why does DCU persistently contaminate my product after DCC coupling, and what is the mechanistic basis of its formation?A1: During a DCC-mediated coupling, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. When this intermediate is attacked by a nucleophile (amine or alcohol), the desired product is formed alongside DCU as the leaving group [[1]](). The difficulty in removing DCU stems from its amphipathic molecular structure: it possesses a highly polar, hydrogen-bonding urea core flanked by two lipophilic, non-polar cyclohexyl rings 2. This dual nature means that while DCU is largely insoluble in most organic solvents, it maintains a slight solubility (~1-5 mg/mL) in common reaction solvents like dichloromethane (DCM) and chloroform 3. Consequently, standard filtration only removes the bulk precipitate, leaving trace DCU dissolved in the filtrate that later contaminates the isolated product.
Q2: I performed a primary filtration, but my NMR spectrum still shows DCU peaks (multiplets around 1.0-2.0 ppm and a broad singlet ~3.5 ppm). How do I remove these trace amounts without relying on column chromatography?A2: DCU is notorious for co-eluting with target products on silica gel, making column chromatography inefficient [[4]](). The most effective causality-driven approach is a Solvent Swap . By changing the dielectric constant of the medium from a halogenated solvent (DCM) to a highly non-polar or specific polar-aprotic solvent (like diethyl ether or acetonitrile), you force the amphipathic DCU out of solution while retaining your target molecule 3.
Troubleshooting Tip: If your product is highly lipophilic, trituration of the crude solid with cold acetonitrile or a 1:1 mixture of ethanol and hexane will selectively dissolve the product and leave the DCU behind as a solid 5.
Step-by-step experimental workflow for the complete removal of DCU.
Q3: What is the standard, self-validating protocol for complete DCU removal in solution-phase synthesis?A3: A self-validating protocol ensures that the physical observations during the procedure confirm its success. The appearance of a secondary white precipitate during the solvent swap step visually validates that trace DCU was successfully crashed out of the product matrix.
Step-by-Step Methodology:
Reaction Quench & Cooling: Upon completion of the coupling reaction, cool the reaction mixture (typically in DCM or THF) to 0 °C in an ice bath for 30 minutes. Lowering the temperature significantly decreases the solubility of DCU 6.
Primary Filtration: Filter the cold mixture through a medium fritted Büchner funnel (G3) packed with a thin pad of Celite 4. The Celite prevents fine DCU particulates from passing through. Rinse the filter cake with a minimal amount of cold reaction solvent.
Solvent Swap (Crucial Step): Concentrate the filtrate in vacuo using a rotary evaporator to completely remove the primary solvent.
Resuspension & Precipitation: Resuspend the resulting crude residue in a minimal volume of cold diethyl ether, ethyl acetate, or acetonitrile 3. Validation: If trace DCU is present, the solution will become cloudy, and a fine white precipitate will form.
Secondary Filtration: Store the suspension at 4 °C for 2-4 hours, then perform a secondary filtration through a 0.22 µm syringe filter or a fresh Celite pad to remove the newly precipitated DCU 4.
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with two portions of 0.5 N HCl (to remove unreacted amines and basic additives like DMAP) and two portions of saturated NaHCO₃ (to remove unreacted acids) [[3]](). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.
Q4: How do I select the optimal solvent for the precipitation and washing steps?A4: Solvent selection is dictated by the differential solubility between your target product and DCU. The table below summarizes the solubility characteristics of DCU to guide your experimental design.
Quantitative and Qualitative Solubility Data for 1,3-Dicyclohexylurea
Poor for dissolution: DCU is highly insoluble, but water is ideal for washing away salts 2.
Note: If DCU removal remains intractable despite these methods, consider substituting DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which generates a highly water-soluble urea byproduct that is easily removed during the aqueous wash phase 4.
Antimicrobial Efficacy of Cinnamyl Cinnamate vs. Benzyl Cinnamate: A Technical Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals As the demand for novel antimicrobial agents intensifies, optimizing the physicochemical properties of natural scaffolds has become...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
As the demand for novel antimicrobial agents intensifies, optimizing the physicochemical properties of natural scaffolds has become a critical strategy in drug development. Cinnamic acid, a naturally occurring compound, exhibits limited baseline antimicrobial activity. However, structural modifications—specifically esterification—dramatically alter its pharmacokinetic and pharmacodynamic profile.
This guide provides an objective, data-driven comparison of two highly relevant ester derivatives: Cinnamyl Cinnamate and Benzyl Cinnamate . By analyzing their mechanistic causality, quantitative efficacy, and self-validating experimental protocols, this guide equips researchers with the insights needed to select the optimal compound for antimicrobial formulations.
Mechanistic Causality: The Role of Esterification
To understand the efficacy of these compounds, we must first examine the causality behind their molecular design. The parent compound, cinnamic acid, possesses a polar carboxylic acid group that restricts its ability to partition across the highly hydrophobic 1[1].
Esterification with either a benzyl or cinnamyl alcohol neutralizes this charge, significantly increasing the molecule's lipophilicity[1]. This enhanced lipophilicity is the primary causal driver of their antimicrobial action. It enables the esterified compounds to efficiently intercalate into the microbial cell membrane, disrupting lipid packing, increasing membrane permeability, and ultimately causing2[2]. Furthermore, the bulkier cinnamyl variant exhibits unique structural flexibility that has been shown to interfere with bacterial quorum sensing, thereby 3[3].
Proposed antimicrobial mechanism of cinnamate esters targeting lipid bilayers and biofilms.
Quantitative Efficacy Comparison
The structural differences between the benzyl and cinnamyl moieties dictate their respective spectrums of activity.
Benzyl Cinnamate: Demonstrates predictable, moderate efficacy against Gram-positive skin flora. Standardized microdilution assays report a Minimum Inhibitory Concentration (MIC) of 537.81 µM against Staphylococcus aureus and 4[4]. However, its efficacy drops significantly against Gram-negative pathogens like Pseudomonas aeruginosa (MIC = 1075.63 µM) and it lacks meaningful 2[2].
Cinnamyl Cinnamate: Features a highly conjugated, bulkier structure. It exhibits robust antibacterial activity against a broader range of Gram-negative bacteria, including Proteus vulgaris, Escherichia coli, and 5[5]. Crucially, it has been identified as a 3[3], making it highly valuable for persistent infections. Like benzyl cinnamate, it remains largely 5[5].
To ensure scientific integrity and eliminate false positives caused by the poor aqueous solubility of these lipophilic esters, researchers must employ self-validating assay systems. The standard visual turbidity assay is insufficient; a metabolic indicator must be used.
Resazurin acts as a metabolic redox indicator, shifting from blue (oxidized) to pink (reduced) only in the presence of viable, metabolizing cells. This removes subjectivity from MIC determination[6].
Self-Validating Controls:
Positive Control: Amoxicillin or Ampicillin (confirms baseline strain susceptibility)[2].
Negative Control (Vehicle): 1% DMSO in broth (confirms the solvent does not artificially inhibit microbial growth)[6].
Sterility Control: Uninoculated broth (confirms absence of contamination).
Step-by-Step Methodology:
Inoculum Preparation: Cultivate pure bacterial strains on agar, suspend in Mueller-Hinton broth, and standardize the turbidity to a 1[1].
Compound Dilution: Dissolve the cinnamate ester in DMSO. Perform two-fold serial dilutions across a 96-well microtiter plate to achieve a concentration gradient (e.g., 2000 µM to 15.6 µM)[2].
Inoculation & Incubation: Dispense the standardized microbial inoculum into each test well. Incubate the plate statically at 2[2].
Metabolic Readout: Add 30 µL of a 0.01% resazurin solution to all wells. Incubate in the dark for an additional 2 to 4 hours[6].
Data Acquisition: The MIC is strictly defined as the lowest ester concentration that prevents the color shift from blue to pink, indicating complete metabolic arrest[6].
Self-validating broth microdilution workflow utilizing resazurin for precise MIC determination.
To quantify cinnamyl cinnamate's unique antibiofilm properties, a secondary matrix assay is required[3].
Biofilm Cultivation: Seed bacteria into a 96-well plate using a nutrient-rich medium supplemented with sub-MIC concentrations of the ester.
Incubation: Allow biofilms to mature statically at 37°C for 48 hours.
Washing & Staining: Aspirate planktonic (free-floating) cells carefully and wash the wells twice with PBS. Stain the adherent biofilm matrix with 0.1% crystal violet for 15 minutes.
Elution & Quantification: Solubilize the bound dye using 33% acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.
Validation: Calculate the percentage of biofilm inhibition by comparing the OD values of the treated wells against the untreated vehicle control.
Conclusion & Strategic Recommendations
For drug development and formulation scientists, the choice between these two esters should be dictated by the target pathogen profile:
Select Benzyl Cinnamate when formulating topical agents or cosmetics targeting Gram-positive skin flora (e.g., S. epidermidis), as it provides reliable, quantifiable MICs[2],[4].
Select Cinnamyl Cinnamate when developing advanced preservatives or therapeutics targeting complex, biofilm-forming Gram-negative pathogens, leveraging its dual-action antimicrobial and antibiofilm capabilities[3],[5].
In Vitro Cytotoxicity of Cinnamate Esters: A Comprehensive Comparison Guide
Cinnamate esters are a highly versatile class of pharmacologically active compounds derived from cinnamic acid. In drug development, the esterification of the carboxylic acid moiety is a critical structural modification.
Author: BenchChem Technical Support Team. Date: March 2026
Cinnamate esters are a highly versatile class of pharmacologically active compounds derived from cinnamic acid. In drug development, the esterification of the carboxylic acid moiety is a critical structural modification. By masking the negative charge present at physiological pH, esterification significantly increases the molecule's lipophilicity (logP), facilitating passive diffusion across the phospholipid bilayer. Once intracellular, these compounds modulate oxidative stress, inhibit pro-inflammatory signaling, and induce targeted apoptosis.
This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of various cinnamate esters, detailing the structure-activity relationships (SAR), mechanistic pathways, and the standardized experimental protocols required to validate their efficacy.
Structural Determinants of Cytotoxicity (SAR Analysis)
The cytotoxic potential of cinnamate esters is not uniform; it is heavily dictated by aromatic ring substitutions and the nature of the ester alkyl chain.
Aromatic Ring Substitutions: Hydroxyl vs. Methoxy Groups
The presence and position of hydroxyl (-OH) groups on the benzene ring are fundamental to the molecule's bioactivity. Hydroxyl groups act as critical hydrogen bond donors, enabling tight binding with intracellular protein targets and facilitating radical scavenging.
Di-hydroxyl Superiority: In in vitro assays against human oral squamous cell carcinoma (OSCC) cell lines, cinnamic acid phenethyl esters possessing two hydroxyl groups at the R1 and R2 positions exhibit the highest cytotoxicity[1].
Methoxy Attenuation: When these critical hydroxyl groups are replaced by bulky, non-hydrogen-bonding methoxy (-OCH3) groups, the cytotoxic activity is drastically reduced—by 2.8-fold to 12.0-fold depending on the specific derivative[1]. However, in specific models like human lung adenocarcinoma (A549), targeted monomethoxylated esters (e.g., compound 4m) maintain significant antiproliferative effects, whereas fully dimethoxylated variants show negligible cytotoxicity[2].
The Role of the Ester Alkyl Chain
The length and bulk of the ester chain influence both membrane permeability and target affinity (such as π-π stacking interactions).
Methyl vs. Phenethyl Esters: Methyl caffeate demonstrates potent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.62 μM[3]. However, the addition of a phenethyl group—as seen in Caffeic Acid Phenethyl Ester (CAPE)—creates highly potent derivatives due to enhanced lipophilicity and aromatic interactions. Conversely, over-elongation of the aliphatic chain (e.g., undecyl caffeate) can result in a 10-fold decrease in potency against leukemia cells compared to CAPE[3].
Nitro-Aromatic Moieties: The introduction of a 3-nitro-4-hydroxy moiety on the cinnamate framework yields exceptionally potent compounds (IC50 values as low as 0.20 μM), though this often comes at the cost of high cytotoxicity against normal mammalian cells (e.g., L-6 fibroblasts)[4].
Quantitative Cytotoxicity Comparison
The following table synthesizes the in vitro cytotoxicity data of key cinnamate esters across various cell lines, highlighting the delicate balance between structural modification and cellular response.
Compound Class
Specific Derivative
Target Cell Line
Cytotoxicity (IC50 / CC50)
Key Structural Feature
Phenethyl Esters
Di-OH Phenethyl Cinnamate
OSCC (Oral Cancer)
8.5 – 25.1 μM
Dual hydroxyl groups at R1/R2
Phenethyl Esters
Methoxy Phenethyl Cinnamate
OSCC (Oral Cancer)
66.6 – 104.8 μM
Methoxy replacement of -OH
Monomethoxylated
Compound 4m
A549 (Lung Cancer)
Active at 40.0 μM
Single methoxy substitution
Caffeate Esters
Methyl Caffeate
MCF-7 (Breast Cancer)
0.62 μM
Short-chain methyl esterification
Caffeate Esters
CAPE
NALM-6 (Leukemia)
Highly Potent
Phenethyl esterification
Nitro-aromatic
Compound 15
L-6 (Normal Fibroblasts)
0.20 μM (High Toxicity)
3-nitro-4-hydroxy moiety
Data aggregated from standardized in vitro viability assays[1],[4],[2],[3].
Mechanistic Pathways of Cytotoxicity
The selective cytotoxicity of cinnamate esters against neoplastic cells is primarily driven by the induction of apoptosis and the suppression of pro-survival signaling cascades, most notably the NF-κB pathway[5].
Cinnamate esters, particularly CAPE and its analogues, act as specific inhibitors of the IκB kinase (IKK) complex. By inhibiting IKK, these esters prevent the phosphorylation and subsequent proteasomal degradation of IκB. Consequently, NF-κB remains sequestered in the cytoplasm in its inactive form, halting the transcription of pro-survival and pro-inflammatory genes[5]. Deprived of these survival signals, the cell undergoes apoptosis, which is biochemically validated in vitro by the cleavage and activation of executioner caspases, such as Caspase-3[1].
Molecular pathways of cinnamate ester-induced cytotoxicity and apoptosis.
Standardized In Vitro Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of cinnamate ester cytotoxicity must follow a self-validating experimental design. The following protocol outlines the optimal workflow for assessing cell viability and confirming the apoptotic mechanism.
Causality in Protocol Design
Inclusion of Normal Cell Lines: Most historical antitumor studies fail to assay cytotoxicity against normal cells. To establish a true therapeutic window, tumor cell lines (e.g., OSCC) must be paired with normal mesenchymal cells (e.g., HGF, gingival fibroblasts) to calculate the Tumor Specificity (TS) index (defined as CC50_normal / CC50_tumor)[1].
Resazurin vs. MTT Assay: While MTT is a standard colorimetric assay, the Resazurin reduction assay is often preferred for cinnamate esters. Resazurin is non-toxic to cells, allowing for continuous, kinetic fluorescence monitoring over 72 hours without requiring the cell lysis and crystal solubilization steps that MTT demands[4].
Step-by-Step Workflow
Cell Culture & Seeding:
Cultivate target tumor cells and normal control cells in RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine.
Seed cells into 96-well microtiter plates at a density of 4,000–5,000 cells/well[4]. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion and exponential growth phase entry.
Compound Preparation & Treatment:
Dissolve cinnamate esters in DMSO to create concentrated stock solutions.
Perform serial two-fold dilutions in culture media. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.
Apply the treatments to the seeded plates and incubate for 72 hours[4].
Viability Quantification (Resazurin Assay):
Add Resazurin solution (e.g., 12.5 mg in 100 mL water) to each well (typically 10% of the culture volume)[4].
Incubate for 2–4 hours. Viable cells will reduce the blue resazurin to highly fluorescent pink resorufin via NAD(P)H-dependent oxidoreductases.
Measure fluorescence (Excitation 530 nm / Emission 590 nm) using a microplate reader.
Mechanism Validation (Western Blot):
Harvest cells treated at the calculated IC50 concentration.
Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
Perform SDS-PAGE and probe with primary antibodies against cleaved Caspase-3 and IκB to confirm the apoptotic pathway[1],[5].
Standardized high-throughput in vitro workflow for evaluating cytotoxicity.
References
Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters
Anticancer Research (IIAR Journals)[Link]
Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents
National Center for Biotechnology Information (PMC)[Link]
Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells
MDPI (Molecules)[Link]
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides
MDPI (Pharmaceuticals)[Link]
Comparative Bioactivity Guide: Cinnamate Esters vs. Cinnamic Acid in Drug Development
Executive Summary Cinnamic acid and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties. However, the therapeutic utility of free cinnamic acid is fr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cinnamic acid and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties. However, the therapeutic utility of free cinnamic acid is frequently bottlenecked by its hydrophilicity, which limits cellular permeation. Esterification of the carboxylic acid group to form cinnamate esters has emerged as a critical structural modification to overcome this limitation. By masking the polar carboxylate, esterification significantly increases the lipophilicity (LogP) of the molecule. This guide provides an objective, data-driven comparison of the enhanced bioactivity of cinnamate esters against their parent compound, detailing the mechanistic causality, quantitative performance metrics, and the standardized experimental protocols used to validate these findings.
Mechanistic Causality: The Lipophilicity Paradigm
The primary driver behind the enhanced bioactivity of cinnamate esters is their superior pharmacokinetic profile—specifically, their ability to traverse lipid bilayers.
Free cinnamic acid possesses a highly polar carboxylic acid moiety that remains predominantly ionized at physiological pH, resulting in electrostatic repulsion at the cell membrane surface. In contrast, converting this group into an ester (e.g., butyl cinnamate, benzyl cinnamate) neutralizes the charge and increases the lipophilicity of the molecule[1].
This enhanced membrane permeability allows cinnamate esters to reach intracellular targets more effectively. For example, highly lipophilic cinnamate derivatives demonstrate a superior capacity to penetrate cell membranes and activate the Keap1–Nrf2–ARE antioxidant pathway[2]. Furthermore, the ester bond facilitates interactions with intracellular cytokines, effectively inhibiting TNF-α-induced E-selectin expression to exert potent anti-inflammatory effects[3].
Cellular permeability and intracellular targeting of cinnamate esters vs. cinnamic acid.
Quantitative Performance Comparison
Experimental data consistently demonstrates that the structural modification from acid to ester yields significant improvements in both antioxidant and antimicrobial assays. The table below synthesizes comparative data from recent pharmacological evaluations[1][4].
To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the comparative bioactivity of these compounds. Each workflow is designed as a self-validating system.
Standardized experimental workflow for comparative bioactivity screening.
Objective: To quantify the passive lipid bilayer diffusion rates of cinnamic acid vs. cinnamate esters.
Causality: PAMPA isolates passive diffusion from active transport mechanisms, providing direct evidence that esterification improves physical membrane crossing due to increased lipophilicity.
Step-by-Step:
Preparation: Dissolve test compounds in DMSO (10 mM stock), then dilute to 50 μM in PBS (pH 7.4) for the donor solution.
Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 5 μL of a 1% (w/v) lecithin in dodecane solution.
Assembly: Add 300 μL of the donor solution to the donor plate and 300 μL of fresh PBS to the acceptor plate. Combine the plates.
Incubation: Incubate at room temperature for 16 hours in a humidity chamber.
Quantification: Separate the plates and measure the concentration of the compound in both compartments using HPLC-UV.
Self-Validation Step: Include Lucifer Yellow (a highly hydrophilic fluorescent dye) in the donor compartment. An acceptor compartment fluorescence reading of near-zero (>99% rejection) confirms the artificial lipid membrane remained intact without aqueous pores.
Protocol B: DPPH Radical Scavenging Assay
Objective: To evaluate the enhanced intracellular-like antioxidant capacity of the synthesized esters.
Causality: DPPH provides a stable nitrogen-centered free radical. While the phenolic/aromatic rings dictate intrinsic electron donation, assessing these compounds in mixed solvent systems mimics the lipid-aqueous interfaces where lipophilic esters excel.
Step-by-Step:
Reagent Prep: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.
Reaction Mixture: In a 96-well plate, mix 100 μL of the DPPH solution with 100 μL of the test compound at varying concentrations (e.g., 10–500 μg/mL).
Incubation: Incubate the plate in complete darkness at room temperature for exactly 30 minutes.
Measurement: Read the absorbance at 517 nm using a microplate reader.
Self-Validation Step: Run a parallel standard curve using Trolox or Ascorbic Acid. A vehicle control (methanol + DPPH) must be included to establish the 0% scavenging baseline, ensuring reagent stability.
Objective: To determine the precise Minimum Inhibitory Concentration against S. aureus and E. coli.
Causality: Utilizing resazurin dye translates bacterial metabolic activity into a quantifiable colorimetric shift (blue to pink), removing the subjective human error associated with visual turbidity checks[4].
Step-by-Step:
Inoculum Prep: Adjust bacterial suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (~
1.5×108
CFU/mL), then dilute 1:150.
Serial Dilution: Perform two-fold serial dilutions of the test compounds (from 1024 μg/mL down to 1 μg/mL) in a 96-well plate using MHB.
Inoculation: Add 50 μL of the bacterial suspension to each well (final volume 100 μL).
Incubation: Incubate at 37°C for 18 hours.
Readout: Add 30 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin).
Self-Validation Step: Every plate must contain a positive growth control (MHB + bacteria + vehicle solvent) to prove bacterial viability, and a negative sterility control (MHB + vehicle solvent only) to rule out media contamination.
References
A Comparative Analysis of the Bioactivity of Cinnamyl Cinnamate and Cinnamic Acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWFZQj9rU_yDI783JSfGtsPYzDAn58htzXo2Nv0iPNZVG0u-k7TGtvVKXpVAoQkjgQRq5mcQx4oKB2X9XQJcCHNxZe7KJXf3ICGtRMhhi7PkiopH1MwbUFjDJzkxPTHr2Xj86YoI_TwLar7Z9PkFpyQH1iQX_8Bad63KGscQb-67WSGYFqvBRgjC1cYVyX93ryHvz718cM6l5P3Q7h2qg4M7NhnLx6PdEz5ZuI9Q==]
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A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC.[https://vertexaisearch.cloud.google.
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comparing experimental vs in silico bioactivity of cinnamyl cinnamate
Bridging the Gap: A Comparative Guide to the In Silico and Experimental Bioactivity of Cinnamyl Cinnamate As a Senior Application Scientist, I frequently encounter the challenge of translating computational predictions i...
Author: BenchChem Technical Support Team. Date: March 2026
Bridging the Gap: A Comparative Guide to the In Silico and Experimental Bioactivity of Cinnamyl Cinnamate
As a Senior Application Scientist, I frequently encounter the challenge of translating computational predictions into reproducible benchtop results. Cinnamyl cinnamate, a naturally occurring ester of cinnamic acid and cinnamyl alcohol, presents a fascinating case study for this translation. While its parent compound, cinnamic acid, is well-characterized, the esterification process significantly alters its physicochemical properties—specifically, increasing its lipophilicity[1]. This structural modification enhances cellular membrane permeability but shifts the compound's hydrogen-bonding profile, fundamentally changing how it interacts with intracellular targets like kinases and inflammatory transcription factors[1][2].
This guide objectively compares the predicted in silico bioactivity of cinnamyl cinnamate with its in vitro experimental validation, providing drug development professionals with a robust framework for evaluating this multi-target lead compound.
The Predictive-to-Empirical Workflow
To systematically evaluate cinnamyl cinnamate, we must establish a self-validating workflow. Computational models (molecular docking, ADMET) provide a high-throughput mechanism to identify putative targets. However, these models cannot account for complex cellular microenvironments. Therefore, in vitro assays must be designed not just to confirm activity, but to validate the specific mechanisms predicted by the in silico data.
Caption: Logical workflow bridging in silico target prediction with in vitro experimental validation.
Multi-Target Kinase Inhibition and Anticancer Potential
In Silico Predictions:
Molecular docking studies have identified cinnamyl cinnamate as a potent multi-target kinase inhibitor. Against targets like EGFR, c-Met, BMX, and B-Raf, the compound exhibits strong binding affinities (ΔG ranging from −8.02 to −8.54 kcal/mol)[2]. The binding mode within the EGFR pocket is primarily driven by π-π interactions between the phenyl-allyl moiety and the P856 residue, alongside critical hydrogen bonds formed by the carbonyl group[2].
Experimental Validation:
To validate these predictions, cell viability assays are employed. Experimental data confirms that cinnamyl cinnamate induces a time-dependent anti-proliferative effect on MCF7 (breast cancer), A549 (lung cancer), and HL60 cell lines[2].
Self-Validating Protocol: MTT Cell Viability Assay
Rationale: The MTT assay measures metabolic activity, directly correlating with cell viability. By using multiple cell lines with different kinase expression profiles, we can infer target specificity. The inclusion of strict vehicle controls ensures that the observed cytotoxicity is driven by the compound, not the solvent.
Cell Seeding: Seed MCF7 and A549 cells at a density of
5×103
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.
Treatment: Prepare cinnamyl cinnamate in DMSO (stock). Dilute in culture media to achieve final concentrations (e.g., 10, 25, 50, 100 µM). Crucial Control: Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced cytotoxicity[3]. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Treat cells for 48 h and 72 h to assess time-dependent kinetics[2].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.
Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve formazan. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Anti-Inflammatory and Antioxidant Profiling
In Silico Predictions:
Inflammation and oxidative stress are deeply intertwined. Cinnamyl cinnamate shows favorable docking scores against pro-inflammatory targets, notably NF-κB (−6.5 kcal/mol) and COX-2[4]. For antioxidant targets, it demonstrates high binding affinity for NADPH oxidase (−8.66 kcal/mol) and Cytochrome P450 (−8.63 kcal/mol), suggesting it can modulate oxidative metabolism at the enzymatic level[5].
Experimental Validation:
Experimental data corroborates these computational findings. In biochemical assays, cinnamyl cinnamate and its parent extracts show significant DPPH radical scavenging activity and inhibit Bovine Serum Albumin (BSA) denaturation, a proxy for anti-inflammatory potential[4][5].
Self-Validating Protocol: DPPH Radical Scavenging Assay
Rationale: This cell-free assay provides direct evidence of the compound's intrinsic electron-donating capability, validating the in silico prediction of ROS scavenging[5].
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.
Reaction Mixture: In a 96-well plate, mix 100 µL of cinnamyl cinnamate at various concentrations (10–200 µg/mL) with 100 µL of the DPPH solution.
Controls: Use Ascorbic Acid or Quercetin as a positive standard[5]. Use ethanol + DPPH as the negative control to establish the baseline absorbance.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Measurement: Read absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
While in vitro data is highly promising, the transition to in vivo models requires robust ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. In silico ADMET tools predict that the esterification of cinnamic acid to cinnamyl cinnamate increases lipophilicity, which enhances gastrointestinal absorption and cellular membrane permeation[1][6]. However, toxicity profiling algorithms flag potential risks for hepatotoxicity at high concentrations, a common hurdle for lipophilic esters[6]. Therefore, future in vivo studies must prioritize pharmacokinetic monitoring and consider nanoformulation strategies (e.g., liposomes or chitosan nanoparticles) to improve bioavailability while mitigating off-target toxicity[7].
Conclusion
The objective comparison of cinnamyl cinnamate's in silico and in vitro profiles reveals a highly concordant dataset. Computational models accurately predicted its multi-target kinase inhibition and anti-inflammatory potential, which were subsequently validated through rigorous experimental assays like MTT, DPPH, and BSA denaturation[2][4][5]. For drug development professionals, cinnamyl cinnamate represents a structurally optimized, lipophilic scaffold that outperforms its parent compound in membrane-bound target engagement, warranting further in vivo and clinical exploration.
A Senior Scientist's Guide to the Proper Disposal of Cinnamyl Cinnamate
Section 1: Hazard Profile of Cinnamyl Cinnamate Waste Understanding the intrinsic hazards of a chemical is fundamental to justifying and correctly implementing disposal protocols. Cinnamyl cinnamate is not a benign subst...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Hazard Profile of Cinnamyl Cinnamate Waste
Understanding the intrinsic hazards of a chemical is fundamental to justifying and correctly implementing disposal protocols. Cinnamyl cinnamate is not a benign substance; its waste must be treated as hazardous due to its specific health and environmental risks. Failure to do so can result in harm to personnel and significant ecological damage.
The primary driver for its classification as hazardous waste is its ecotoxicity. Safety Data Sheets (SDS) consistently classify cinnamyl cinnamate as "very toxic to aquatic life with long-lasting effects" (GHS Hazard Statement H410)[1]. This means that even small quantities released into drainage systems can disrupt aquatic ecosystems. Furthermore, while considered biodegradable, the rate can be variable, and high concentrations can be harmful before degradation occurs.[2]
From a health and safety perspective, it is a combustible solid that causes skin and eye irritation and may lead to respiratory irritation.[3][4] These properties necessitate careful handling to prevent personnel exposure and fire risk.
Hazard Category
Description
Rationale & Key Considerations
Environmental
Very toxic to aquatic life with long-lasting effects (H410).[1]
The primary regulatory driver for disposal as hazardous waste. Must not be drain disposed. Prevents contamination of waterways and harm to aquatic organisms.[5][6]
Health
Harmful if swallowed; causes skin and eye irritation; may cause an allergic skin reaction.[1][3][4]
Requires use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Physical
Combustible solid with a flash point of 120 °C.[3]
Waste must be stored away from ignition sources (heat, sparks, open flames).[5] Incompatible with strong oxidizing agents.[3]
Accidents happen, and a rapid, informed response is critical to mitigating risk. The protocol for cleaning a cinnamyl cinnamate spill is a direct application of its hazard profile.
Causality of Spill Response Choices:
Eliminate Ignition Sources: Because cinnamyl cinnamate is combustible, removing all potential ignition sources is the first and most critical step to prevent a fire.[3][5]
Containment with Inert Absorbents: Using an inert material like sand, vermiculite, or diatomaceous earth is essential.[1] These materials are non-reactive and will not create a more hazardous situation, which could occur if a reactive absorbent were used. They effectively contain the solid material for safe collection.
Preventing Environmental Release: The absolute prohibition on washing spills down the drain is directly linked to its high aquatic toxicity.[1][3] All cleanup materials are considered contaminated and must be disposed of as hazardous waste.[7][8]
Step-by-Step Spill Cleanup Methodology
Ensure Safety & Isolate the Area:
Alert personnel in the immediate vicinity.
If the spill is large or ventilation is poor, evacuate the area.
Don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3]
Control Ignition Sources:
Immediately turn off all nearby equipment, hot plates, and open flames.[5]
Contain the Spill:
For solid spills, carefully sweep up the material to avoid generating dust.[9]
For molten or liquid spills, cover with an inert, non-combustible absorbent material such as sand, dry clay, or vermiculite.[1][3]
Collect Contaminated Material:
Carefully scoop the swept powder or absorbed material into a suitable container. Use non-sparking tools if there is any fire risk.[5]
The container must be made of a compatible material, be sealable, and be in good condition.[10]
Label and Dispose:
Securely close the container.
Label it clearly as "Hazardous Waste" and include "Cinnamyl Cinnamate Spill Debris."[10]
Manage the container as hazardous waste according to the procedures in Section 3.
Decontaminate:
Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water.
All cleaning materials (wipes, gloves) must also be placed in the hazardous waste container.
Section 3: The Core Disposal Workflow: From Bench to Final Disposition
Routine disposal of cinnamyl cinnamate waste requires a systematic approach to ensure safety and compliance from the point of generation to its final treatment by a licensed facility.
Procedural Steps for Cinnamyl Cinnamate Waste Management
Waste Identification and Collection:
Action: Treat any cinnamyl cinnamate that is expired, contaminated, or no longer needed as hazardous waste.[8]
Rationale: A chemical becomes a regulated waste as soon as it is designated for disposal.[8] This "generator" status initiates cradle-to-grave responsibility under regulations like the Resource Conservation and Recovery Act (RCRA).[11]
Procedure: Collect waste in a designated container at or near the point of generation, known as a Satellite Accumulation Area (SAA).[11]
Containerization and Labeling:
Action: Use a container that is compatible with cinnamyl cinnamate (the original container is often ideal), in good condition, and has a secure, tight-fitting lid.[8]
Rationale: Proper containment prevents leaks and fumes from escaping. The container must be kept closed except when adding waste to minimize exposure and prevent spills.[10]
Procedure: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must clearly state the full chemical name "Cinnamyl Cinnamate" (no formulas or abbreviations) and an approximate percentage if mixed with other waste.[10]
Segregation and Storage:
Action: Store the cinnamyl cinnamate waste container segregated from incompatible materials, particularly strong oxidizing agents.[3][12]
Rationale: Improper segregation is a common cause of laboratory incidents. Contact with an incompatible chemical could lead to a dangerous reaction. Storing waste in secondary containment can prevent a spill from spreading.[13]
Procedure: Store the waste container in a designated SAA, away from heat and ignition sources.[14] Ensure it is within a secondary containment tray or bin.
Scheduling Professional Disposal:
Action: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][15]
Rationale: Federal and local regulations mandate that hazardous waste be transported, treated, and disposed of by authorized entities.[16][17] The most common and accepted disposal method for this type of organic material is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the compound and neutralize harmful combustion byproducts.[9][18]
Section 4: Disposal Decision Pathway
The following diagram provides a visual workflow for the decision-making process when handling cinnamyl cinnamate designated for disposal.
Caption: Decision workflow for cinnamyl cinnamate disposal.
Section 5: Regulatory Framework: A Scientist's Overview
Adherence to this guide ensures compliance with key regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA) .[11][16] Your laboratory is the "generator" and is legally responsible for the waste until it is destroyed.
Simultaneously, the Occupational Safety and Health Administration (OSHA) mandates a safe workplace.[19] This includes proper chemical labeling under the Hazard Communication Standard (29 CFR 1910.1200) and ensuring personnel are trained to handle the chemicals and any potential emergencies, as outlined in the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[19][20]
Conclusion
The proper disposal of cinnamyl cinnamate is a non-negotiable aspect of responsible laboratory practice. By understanding its significant aquatic toxicity and personnel safety hazards, we can appreciate the necessity of treating it as regulated hazardous waste. The core principles are simple but strict: never dispose of cinnamyl cinnamate down the drain or in the regular trash, always use proper containment and labeling, and ensure final disposal is handled by a licensed professional service. By integrating these protocols into our standard laboratory operations, we uphold our commitment to safety, environmental integrity, and scientific excellence.
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